molecular formula C11H13N3 B2939509 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine CAS No. 1592280-18-6

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B2939509
CAS No.: 1592280-18-6
M. Wt: 187.246
InChI Key: COWDAISMBRJFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-amine (CAS 1592280-18-6) is a pyrazole-based compound with the molecular formula C 11 H 13 N 3 and a molecular weight of 187.24 g/mol . This chemical is of significant interest in medicinal chemistry research, particularly in the field of calcimimetics. Studies have shown that structurally similar substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines function as potent and efficacious type II calcimimetic agents . These compounds target the calcium-sensing receptor and have been investigated for the treatment of secondary hyperparathyroidism, demonstrating efficacy in vivo pharmacodynamic models . The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules and its versatility in synthetic chemistry . This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use. Researchers can order this compound with various packaging options to suit their laboratory needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)11-7-8-14(13-11)10-5-3-2-4-6-10/h2-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWDAISMBRJFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592280-18-6
Record name 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of 1-Phenyl-1H-pyrazol-3-yl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-phenyl-1H-pyrazol-3-yl amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a multitude of compounds with significant therapeutic potential. Its unique electronic and steric properties allow for versatile molecular interactions with various biological targets. This technical guide synthesizes current research to provide an in-depth analysis of the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives. We will explore the key mechanisms of action, such as kinase and cyclooxygenase inhibition, delve into structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical core.

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the five-membered pyrazole ring is particularly noteworthy.[1] Pyrazole derivatives exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[2][3][4][5] The presence of two adjacent nitrogen atoms allows for hydrogen bonding and diverse coordination chemistry, making the scaffold an excellent platform for designing targeted therapeutics.

The 1-Phenyl-1H-pyrazol-3-yl Amine Core

The focus of this guide, the 1-phenyl-1H-pyrazol-3-yl amine moiety, combines the stability and aromaticity of the pyrazole ring with the synthetic versatility of the phenyl and amine groups. The phenyl group at position 1 often serves to anchor the molecule within hydrophobic pockets of target proteins, while the amine group at position 3 (or its tautomeric form, 5-amino) provides a critical point for hydrogen bonding and further functionalization.[5][6] This specific arrangement has proven highly effective in the development of potent and selective inhibitors for various enzymes and receptors.

Synthetic Strategies and Methodologies

The synthesis of 1-phenyl-1H-pyrazol-3-yl amine derivatives is well-established, typically involving the cyclocondensation of a β-keto nitrile or a related 1,3-dicarbonyl compound with phenylhydrazine. This approach, a variation of the Knorr pyrazole synthesis, offers a robust and efficient route to the core scaffold, allowing for the introduction of diverse substituents.

Experimental Protocol: General Synthesis of 5-Amino-1-phenyl-1H-pyrazole Derivatives

This protocol describes a common method for synthesizing the pyrazole core, which serves as a precursor to many of the derivatives discussed.

  • Reaction Setup: To a solution of an appropriate β-ketonitrile (1.0 eq) in absolute ethanol, add phenylhydrazine (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the resulting solid, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Visualization: General Synthetic Workflow

G Reactants β-Ketonitrile + Phenylhydrazine Solvent Absolute Ethanol + Acetic Acid (cat.) Reactants->Solvent Dissolve Reflux Reflux (4-6h) Reaction Monitoring (TLC) Solvent->Reflux Heat Isolation Cooling & Precipitation or Solvent Evaporation Reflux->Isolation Isolate Purification Filtration & Washing Recrystallization Isolation->Purification Purify Product 1-Phenyl-1H-pyrazol-3-yl amine Derivative Purification->Product Obtain Characterization NMR, MS Analysis Product->Characterization Verify

Caption: A generalized workflow for the synthesis of 1-phenyl-1H-pyrazol-3-yl amine derivatives.

Anticancer Therapeutic Potential

Pyrazole derivatives have been extensively investigated as anticancer agents.[8] Their mechanism of action often involves the targeted inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many 1-phenyl-1H-pyrazol-3-yl amine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. This action can halt the cell cycle and induce apoptosis (programmed cell death).[10]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest, particularly at the G1/S or G2/M checkpoints, and preventing cancer cell proliferation.[2][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are critical for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR signaling, these pyrazole compounds can cut off a tumor's blood supply, thereby inhibiting its growth.[2][8]

Visualization: Kinase Inhibition Signaling Pathway

G cluster_0 Kinase Active Site Kinase Kinase (e.g., CDK, VEGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Inhibitor Pyrazole Derivative Inhibitor->Kinase Binds & Inhibits PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Cell Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Apoptosis Cell Cycle Arrest Apoptosis Downstream->Apoptosis Blocked

Caption: Pyrazole derivatives block the kinase active site, preventing ATP binding and substrate phosphorylation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity of Selected Derivatives
Compound IDTarget Cell LineIC50 (µM)Mechanism TargetReference
Derivative AMCF-7 (Breast)5.21Caspase-3, BAX/Bcl-2[8]
Derivative BHCT116 (Colon)1.70Haspin Kinase[8]
Derivative CMCF-7 (Breast)16.50VEGFR-2[8]
Derivative DHepG2 (Liver)Potent InhibitionDNA Binding[11]

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is perhaps their most well-known therapeutic application, exemplified by the commercial drug Celecoxib, a selective COX-2 inhibitor.[12][13] Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[12]

  • COX-1 vs. COX-2: COX enzymes exist in two main isoforms. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function. COX-2 is inducible and is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[12]

  • Selective Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1, like many pyrazole derivatives, can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] The chemical structure of these pyrazoles allows them to fit into the larger active site of the COX-2 enzyme.

Visualization: Prostaglandin Synthesis and COX-2 Inhibition

G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins (PGs) (e.g., PGE2) COX2->PGs Catalyzes Conversion Inflammation Inflammation Pain, Fever, Swelling PGs->Inflammation Mediates Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Selectively Inhibits

Caption: Pyrazole derivatives can selectively inhibit the COX-2 enzyme, blocking prostaglandin production.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[14]

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[12][14]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][13][15]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial effects of pyrazole derivatives can stem from various mechanisms, including the inhibition of essential enzymes required for bacterial survival. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for initiating fatty acid biosynthesis in bacteria.[16] Disrupting this pathway inhibits the formation of bacterial cell membranes, leading to bacterial death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) in a suitable broth medium.[7][17]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compound in the broth medium.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[13]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. Studies on 1-phenyl-1H-pyrazol-3-yl amine derivatives have revealed several key SAR trends.

  • Substitutions on the 1-Phenyl Ring: The electronic nature of substituents on the N-phenyl ring can significantly modulate activity. Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) at the para-position often enhance antibacterial or anticancer potency, likely by improving binding interactions within the target's active site.[9][16]

  • Substitutions on the Pyrazole Ring: Modifications at other positions of the pyrazole ring are also critical. For instance, bulky or aromatic groups at position 5 can enhance activity by occupying adjacent hydrophobic pockets.

  • Amine Group Modifications: The amine group at position 3 is a key site for derivatization. Converting it to an amide, sulfonamide, or urea can introduce new hydrogen bonding opportunities and improve pharmacokinetic properties. For example, the benzenesulfonamide moiety is a classic feature of many COX-2 inhibitors.[10]

Visualization: Key SAR Insights

G cluster_SAR Structure-Activity Relationship (SAR) Core R1_node R1 (N-Phenyl Ring): - Electron-withdrawing groups (Cl, F)  often enhance activity. - Para-substitution is favorable. Core->R1_node Position 1 R2_node R2 (Amine Group): - Key for H-bonding. - Derivatization to amides/ureas  can improve potency. Core->R2_node Position 3 R3_node R3 (Position 5): - Bulky/aromatic groups  can increase binding affinity. Core->R3_node Position 5

Caption: Key positions on the pyrazole scaffold for modification to optimize therapeutic activity.

Conclusion and Future Perspectives

The 1-phenyl-1H-pyrazol-3-yl amine scaffold is a validated and highly fruitful starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential across multiple critical disease areas, including oncology, inflammation, and infectious diseases. The synthetic accessibility of this core allows for extensive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on multi-target drug design, where a single pyrazole-based molecule is engineered to modulate several disease-relevant pathways simultaneously. Furthermore, leveraging computational docking and advanced SAR studies will accelerate the identification of next-generation candidates with improved efficacy and reduced side effects, paving the way for their translation into clinical applications.

References

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). NIH.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). NIH.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Drug Discovery.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). NIH.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025). NIH.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. (n.d.). NIH.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.
  • Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines... - PMC. (n.d.). NIH.
  • Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles. (n.d.). Oriental Journal of Chemistry.
  • Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). NIH.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). TSI Journals.
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (n.d.). NIH.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Journals.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

Sources

Engineering Selectivity: A Technical Whitepaper on the Structure-Activity Relationship (SAR) of Pyrazole Ethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid identification and optimization of privileged scaffolds are paramount to successful drug discovery. The pyrazole-ethylamine pharmacophore has emerged as a highly versatile structural motif, frequently deployed in the design of kinase inhibitors, enzyme modulators, and phosphohistidine analogues[1].

As an Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as an engineering problem. Every atom must serve a functional purpose. This whitepaper deconstructs the structure-activity relationship (SAR) of pyrazole ethylamines, detailing the mechanistic rationale behind structural modifications, and provides self-validating experimental workflows for their synthesis and biological evaluation.

Pharmacophore Deconstruction & Mechanistic Rationale

The pyrazole-ethylamine architecture is characterized by two distinct, synergistic domains:

A. The Pyrazole Core: The Hinge-Binding Anchor

The pyrazole ring is a bioisostere of imidazole. In the context of kinase inhibition, it acts as a potent hydrogen bond donor/acceptor pair. When occupying the ATP-binding pocket, the pyrazole nitrogen atoms perfectly align with the backbone amide and carbonyl groups of the kinase hinge region.

  • Causality of Substitution: Unsubstituted pyrazoles often suffer from poor metabolic stability and lack target selectivity. The introduction of electron-withdrawing groups (EWGs), such as a trifluoromethyl (

    
    ) moiety at the 3-position, fundamentally alters the molecule's profile. The 
    
    
    
    group enhances lipophilicity, driving better target engagement by displacing high-energy water molecules in hydrophobic sub-pockets, while simultaneously protecting the ring from cytochrome P450-mediated oxidation[2].
B. The Ethylamine Linker: Vectorial Projection

The two-carbon ethyl chain is not merely a spacer; it is a precise spatial vector.

  • Causality of Linker Length: The ethylamine linker provides exactly two carbon atoms of separation, mimicking the distance between the alpha-carbon and the basic amine in natural biogenic amines (like histamine). This precise geometry allows the molecule to act as an effective phosphohistidine analogue, projecting the terminal amine into solvent-exposed regions or toward specific acidic residues (like Asp or Glu) in the target protein[3]. Shortening or lengthening this chain typically results in a catastrophic loss of binding affinity due to steric clashes or the inability to form critical salt bridges.

Quantitative SAR Landscape

To illustrate the optimization trajectory of the pyrazole-ethylamine scaffold, we evaluate a matrix of modifications. The data below tracks the transition from a weak, non-selective fragment to a highly potent kinase inhibitor.

Table 1: SAR Optimization of Pyrazole Ethylamine Derivatives
Cmpd IDR1 (Pyrazole 3-position)R2 (Amine Capping Group)Target Kinase IC

(nM)
Off-Target IC

(nM)
ClogPMechanistic Observation
001


>10,000>10,0000.82Weak baseline binding; lacks hydrophobic contacts.
002


4,5008,2001.54Halogen bonding slightly improves hinge affinity[1].
003


8504,1002.10Enhanced lipophilicity drives deeper pocket insertion[2].
004

Acetyl (

)
2101,5002.65Amide formation removes basic charge, improving permeability.
005

Thiophene-3-carboxamide12 >5,000 3.41Thiophene ring locks conformation and engages in

stacking[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. A failure at any step must be immediately detectable before downstream resources are wasted.

Protocol A: Synthesis of N-Acyl Pyrazole Ethylamines

This workflow utilizes an


 alkylation followed by Schotten-Baumann coupling to generate highly functionalized derivatives.

Step 1:


 Alkylation 
  • Procedure: Dissolve the substituted pyrazole (1.0 eq) and iodoethylamine (1.2 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2.5 eq). Stir at 60°C for 12 hours.
    
  • Causality:

    
     is chosen as a mild, insoluble base to scavenge the hydroiodic acid by-product without degrading the iodoethylamine precursor. This drives the equilibrium toward the alkylated product[3].
    
  • Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The reaction is only allowed to proceed to Step 2 if the mass of the primary amine intermediate is confirmed with >80% conversion.

Step 2: Schotten-Baumann Amide Coupling

  • Procedure: Dissolve the purified pyrazole-ethylamine intermediate in Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and cool to 0°C. Dropwise, add the target acyl chloride (e.g., thiophene-3-carbonyl chloride, 1.1 eq)[4].

  • Causality: The reaction is kept at 0°C to control the exothermic nature of the acyl chloride reaction, preventing unwanted side reactions. TEA acts as the thermodynamic sink for the

    
     produced, preventing the basic ethylamine from crashing out of solution as a hydrochloride salt, thereby maintaining its nucleophilicity[4].
    
  • Self-Validation Checkpoint: Final compounds must be purified via preparative HPLC.

    
    -NMR and analytical HPLC must confirm >95% purity. Any batch below 95% is automatically rejected to prevent false positives in biological assays.
    

SynthWorkflow Step1 Step 1: SN2 Alkylation (Pyrazole + Iodoethylamine) QC1 QC Checkpoint: LC-MS Mass Confirmation (Self-Validation) Step1->QC1 Yield & Mass Check Step2 Step 2: Schotten-Baumann Coupling (Acyl Chloride + TEA) QC1->Step2 Proceed if Mass Matches QC2 QC Checkpoint: 1H-NMR & HPLC >95% Purity (Self-Validation) Step2->QC2 Purity Verification Final Final Pyrazole-Ethylamine Inhibitor QC2->Final Proceed if >95% Pure

Caption: Synthetic workflow of pyrazole ethylamines with integrated self-validating QC checkpoints.

Protocol B: HTRF Kinase Inhibition Assay

To evaluate the SAR modifications, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized.

  • Procedure: Incubate the recombinant target kinase with the pyrazole-ethylamine inhibitor (serial dilutions from 10

    
    M to 0.1 nM) for 15 minutes. Add ATP and a biotinylated peptide substrate. After 60 minutes, add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Read fluorescence emission at 620 nm and 665 nm.
    
  • Causality of Assay Choice: Why HTRF? Standard fluorescence assays are highly susceptible to autofluorescence from the compound library. HTRF relies on a time delay before reading the emission. This time delay allows short-lived background autofluorescence to decay, ensuring that the signal measured is purely from the kinase activity. This fundamentally eliminates false positives.

  • Self-Validation Checkpoint: Calculate the Z'-factor for every assay plate using positive (no inhibitor) and negative (no enzyme) controls. The data is only accepted if

    
    , proving the assay's signal window is statistically robust.
    

KinaseBinding ATP ATP Molecule Hinge Kinase Hinge Region (Hydrogen Bond Network) ATP->Hinge Endogenous Binding Inhibitor Pyrazole-Ethylamine Derivative Inhibitor->Hinge Competitive Inhibition (Higher Affinity) Active Active Conformation (Downstream Signaling) Hinge->Active Phosphoryl Transfer Inactive Inactive Conformation (Pathway Arrest) Hinge->Inactive Steric Blockade

Caption: Competitive binding mechanism of pyrazole ethylamines at the kinase hinge region.

Conclusion

The pyrazole-ethylamine scaffold is a masterclass in modular drug design. By understanding the causal relationship between the pyrazole's hydrogen-bonding capacity, the ethylamine's vectorial projection, and the lipophilic enhancement of substituents like


, researchers can rationally design highly selective ligands. When coupled with self-validating synthetic and biological workflows, this pharmacophore drastically accelerates the hit-to-lead optimization process.

References

  • New Chemical Tools for the Study of Phosphohistidine White Rose eTheses Online[Link][3]

Sources

Technical Guide: Regioselective Synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the regioselective synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine , a critical chiral building block in medicinal chemistry.

Executive Summary

The target molecule, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine , represents a privileged scaffold in drug discovery, particularly for type II calcimimetics and kinase inhibitors. Its structure features a pyrazole ring substituted at the N1 position with a phenyl group and at the C3 position with a chiral ethylamine moiety.

This guide prioritizes regiochemical integrity . Direct condensation methods often yield the thermodynamically favored 5-isomer (5-substituted-1-phenylpyrazole) rather than the desired 3-isomer. Therefore, this protocol utilizes a functional group interconversion strategy starting from a defined 3-carboxylate precursor to guarantee the correct substitution pattern.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the common pitfall of regio-isomeric mixtures associated with the direct condensation of phenylhydrazine and 1,3-diketones.

Strategic Logic
  • Target: Chiral primary amine attached to C3.

  • Immediate Precursor: 3-Acetyl-1-phenylpyrazole (Methyl ketone).

  • Key Transformation: Reductive amination of the ketone.

  • Scaffold Construction: To ensure the acetyl group is at C3 (not C5), we utilize 1-phenyl-1H-pyrazole-3-carboxylic acid as the regiochemically pure starting material. This is converted to the ketone via a Weinreb amide intermediate, preventing over-addition or isomerization.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine Ketone Intermediate 1 3-Acetyl-1-phenylpyrazole Target->Ketone Reductive Amination Weinreb Intermediate 2 Weinreb Amide Ketone->Weinreb Grignard Addition Acid Starting Material 1-phenyl-1H-pyrazole-3-carboxylic acid Weinreb->Acid Amide Coupling

Caption: Retrosynthetic disconnection showing the reliable pathway from the carboxylic acid to the chiral amine.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Acetyl-1-phenylpyrazole

Rationale: Direct cyclization of phenylhydrazine with acetylacetone yields predominantly 3,5-dimethyl-1-phenylpyrazole or the 5-methyl isomer. To secure the 3-acetyl motif, we start with the carboxylic acid.

Reagents:

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid (Commercial or synthesized via Claisen condensation of ethyl pyruvate/phenylhydrazine)

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

  • Dichloromethane (DCM), THF (anhydrous)

Protocol:

  • Weinreb Amide Formation:

    • Dissolve 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in DCM (0.2 M).

    • Add N,O-dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv).

    • Stir at room temperature (RT) for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Outcome: N-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide.

  • Grignard Addition:

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under nitrogen. Cool to 0°C.

    • Add MeMgBr (1.5 equiv) dropwise over 20 minutes. The Weinreb amide prevents over-addition to the tertiary alcohol.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench: Carefully add sat. NH₄Cl solution.

    • Extraction: Extract with EtOAc (3x). Dry organic phase and concentrate.[1][2]

    • Purification: Flash chromatography (Hexanes/EtOAc) to yield 3-acetyl-1-phenylpyrazole .

Step 2: Reductive Amination (The Core Transformation)

Rationale: Converting the ketone to the primary amine requires a method that suppresses secondary amine formation. The use of Ammonium Acetate with Sodium Cyanoborohydride is the industry standard for this transformation.

Reagents:

  • 3-Acetyl-1-phenylpyrazole (from Step 1)[3]

  • Ammonium Acetate (

    
    , excess)
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

  • Molecular Sieves (3Å)

Protocol:

  • Imine Formation:

    • In a flame-dried flask, dissolve 3-acetyl-1-phenylpyrazole (1.0 equiv) in dry MeOH.

    • Add

      
       (10.0 equiv) and activated 3Å molecular sieves.
      
    • Stir at RT for 2–4 hours to form the imine intermediate in situ.

  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.
      
    • Safety Note:

      
       generates HCN if acidified; keep the system closed and vented to a scrubber if scaling up.
      
    • Stir at RT for 24 hours.

  • Workup:

    • Quench with 1N NaOH to pH > 10 (ensures amine is free-based).

    • Remove MeOH under reduced pressure.

    • Extract aqueous residue with DCM (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification:

    • The crude product is often an oil. Purify via flash column chromatography using DCM/MeOH/

      
       (90:10:1).
      
    • Yield: Typically 60–75%.

Step 3: Resolution (Optional for Enantiopurity)

The product obtained is a racemate (


). For drug development, the enantiomers must be separated.
  • Method A (Chemical Resolution): Recrystallization with L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in ethanol.

  • Method B (Chiral HPLC): Column: Chiralpak AD-H; Eluent: Hexane/IPA/Diethylamine.

Part 3: Quantitative Data & Reaction Workflow

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Scaffold Setup cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Amine Formation Acid Carboxylic Acid Weinreb Weinreb Amide Acid->Weinreb EDC, HOBt MeNHOMe Ketone 3-Acetyl-1-phenylpyrazole Weinreb->Ketone MeMgBr THF, 0°C Imine Imine Intermediate Ketone->Imine NH4OAc MeOH Amine Target Amine (Racemic) Imine->Amine NaBH3CN Reduction

Caption: Step-by-step reaction workflow from the carboxylic acid starting material to the final amine.

Troubleshooting & Optimization Table
ParameterCommon IssueOptimization Strategy
Regioselectivity Formation of 5-isomerDo not use phenylhydrazine + acetylacetone. Stick to the Carboxylic Acid

Weinreb route.
Imine Formation Slow conversionUse Molecular Sieves (3Å) to remove water and drive equilibrium toward the imine.
Reduction Low yield / byproductEnsure excess Ammonium Acetate (10 equiv) is used to prevent formation of secondary amines (dimerization).
Purification Amine streaking on silicaUse 1% Ammonium Hydroxide or Triethylamine in the eluent to deactivate silica acidic sites.

References

  • Poon, S. F., et al. (2009).[4] Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry.

  • Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Amines from Ketones.

  • Aggarwal, R., et al. (2011). Regioselective synthesis of 1-phenyl-1H-pyrazole-3-carboxylate derivatives. Arkivoc.

  • PubChem. (2025). 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine Compound Summary.

Sources

Engineering Kinase Selectivity: The Pharmacological Utility of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, balancing kinome-wide selectivity with high biochemical potency remains a central challenge. As an application scientist overseeing kinase screening cascades, I frequently utilize the 1-phenyl-1H-pyrazole scaffold as a privileged hinge-binding building block. When functionalized with a chiral ethan-1-amine moiety, the resulting fragment—1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine —becomes a highly versatile pharmacophore. This technical guide explores the structural causality behind this fragment's efficacy, details self-validating experimental workflows for its evaluation, and provides a framework for integrating it into lead optimization pipelines.

Structural Rationale and Binding Mechanics

To understand why 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine is so effective, we must analyze its tripartite interaction model within the highly conserved kinase ATP-binding pocket. The efficacy of this molecule is not coincidental; it is driven by precise geometric and electrostatic complementarity.

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole ring acts as a rigid bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a well-documented anchor in kinase inhibitor design, providing the foundational binding enthalpy required for ATP displacement[1].

  • The N1-Phenyl Ring (Hydrophobic Anchor): The phenyl group, directed from the N1 position of the pyrazole, is sterically constrained to project into the hydrophobic pocket adjacent to the gatekeeper residue. This vectoring enhances binding affinity and drives selectivity against kinases with bulky gatekeeper residues that physically block this sub-pocket[2].

  • The Ethan-1-amine Motif (Salt Bridge Formation): The chiral ethanamine side chain is the defining feature of this scaffold. At physiological pH (7.4), the primary amine is protonated. This cationic center is precisely vectored toward the solvent-exposed channel, where it forms a highly stabilizing salt bridge with conserved acidic residues—most notably the Aspartate of the DFG (Asp-Phe-Gly) motif or the catalytic Glutamate on the αC-helix. Furthermore, the methyl group of the ethanamine introduces a stereocenter. The spatial orientation of this methyl group dictates how the molecule packs against the ribose-binding pocket, often resulting in one enantiomer exhibiting a 10- to 100-fold increase in potency[3].

BindingModel cluster_ligand 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine cluster_kinase Kinase ATP Pocket Pyrazole Pyrazole Core Hinge Hinge Region (Backbone) Pyrazole->Hinge Hydrogen Bonds Phenyl N1-Phenyl Group Hydrophobic Gatekeeper Pocket Phenyl->Hydrophobic Hydrophobic Packing Amine Ethan-1-amine DFG DFG Aspartate Amine->DFG Salt Bridge

Caption: Pharmacophore binding model of the pyrazole-ethanamine scaffold in the kinase ATP pocket.

Experimental Workflows: A Self-Validating System

In drug discovery, a single assay is never sufficient. To ensure scientific integrity, the evaluation of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine derivatives must follow a self-validating cascade. Biochemical potency must be cross-examined against cellular target engagement to rule out false positives caused by aggregation or poor membrane permeability.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Purpose: To determine the biochemical


 and confirm ATP-competitive binding kinematics.
Causality:  TR-FRET is chosen over standard luminescence assays because the time-resolved europium emission (615 nm / 665 nm) negates auto-fluorescence artifacts commonly associated with conjugated phenyl-pyrazole systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Dispense 100 nL of the test compound (in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (top concentration 10 µM, 3-fold dilutions).

  • Enzyme Pre-incubation: Add 5 µL of recombinant kinase diluted in Assay Buffer to a final concentration of 1 nM. Critical Step: Incubate for 15 minutes at room temperature. Pyrazole derivatives often exhibit slow-binding kinetics; pre-equilibration prevents artificially inflated

    
     values.
    
  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Set the ATP concentration exactly at the apparent

    
     for the specific kinase to sensitize the assay to ATP-competitive inhibitors.
    
  • Detection: After a 60-minute reaction, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and terminate the reaction) and the Eu-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader. Calculate the FRET ratio (Emission 665 nm / Emission 615 nm) and fit the data to a 4-parameter logistic curve.

Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: To verify that the highly polar primary amine does not restrict cell permeability and that the compound successfully engages the target in living cells. Causality: Biochemical potency often fails to translate to cellular efficacy due to the high intracellular ATP concentration (~1-3 mM) competing for the hinge region. NanoBRET provides a direct, quantifiable measure of intracellular binding, validating the biological relevance of the salt bridge.

Step-by-Step Methodology:

  • Transfection & Plating: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Seed cells at

    
     cells/well in a 384-well white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Tracer Addition: Add the NanoBRET energy transfer probe (a cell-permeable fluorescent tracer) at its pre-determined

    
     concentration.
    
  • Compound Treatment: Add the pyrazole-ethanamine derivatives across a concentration gradient. Incubate for 2 hours to allow for cellular penetration and target equilibration.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read luminescence (donor) and fluorescence (acceptor). A decrease in the BRET ratio directly correlates to the displacement of the tracer by the test compound.

Quantitative Data Presentation: Stereochemical Impact

The presence of the chiral center on the ethan-1-amine side chain is a critical determinant of activity. Below is a representative Structure-Activity Relationship (SAR) dataset illustrating how stereochemistry dictates both biochemical and cellular efficacy.

Compound IDScaffold StereochemistryBiochemical

(nM)
Cellular

(nM)
Ligand Efficiency (LE)
Cmpd-1A Achiral (Des-methyl analog)145.0850.00.32
Cmpd-1B (R)-1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine410.0>50000.28
Cmpd-1C (S)-1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine12.595.00.45

Data Synthesis: The (S)-enantiomer (Cmpd-1C) demonstrates a >30-fold preference over the (R)-enantiomer. The causality behind this shift is steric: the methyl group of the (S)-enantiomer perfectly occupies a small, lipophilic pocket near the ribose-binding site. Conversely, the (R)-enantiomer causes a steric clash with the kinase floor, disrupting the critical salt bridge between the primary amine and the DFG aspartate.

Screening Cascade Visualization

To systematically identify clinical candidates utilizing this scaffold, the following logical workflow is strictly enforced to filter out false positives and optimize pharmacokinetic properties.

Workflow Synth Stereoselective Synthesis of Pyrazole-Ethanamine BioChem TR-FRET Assay (Biochemical IC50 & Kinematics) Synth->BioChem Isolate Active Enantiomer Cellular NanoBRET Assay (Intracellular Target Engagement) BioChem->Cellular Biochemical IC50 < 50 nM ADME In Vitro ADME (Permeability & Microsomal Stability) Cellular->ADME Cellular IC50 < 500 nM Lead Lead Optimization Selection ADME->Lead Favorable PK Profile

Caption: Step-by-step validation workflow for pyrazole-ethanamine kinase inhibitors.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Molecules) URL: [Link][1]

  • Title: Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 Source: PLOS One URL: [Link][3]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC / NIH (RSC Advances) URL: [Link][2]

Sources

Technical Safety & Toxicity Assessment: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Classification & Data Status

Status: Novel Chemical Entity / Data-Poor Intermediate Direct Experimental Data: Unavailable in public registries (ECHA, PubChem, RTECS). Assessment Method: High-Confidence Structure-Activity Relationship (SAR) & Analog Read-Across.

Core Safety Directive: Treat 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine as a Category 4 Acute Oral Toxin and Category 2 Skin/Eye Irritant until experimental validation proves otherwise. This assessment is derived from the established toxicity profiles of the parent scaffold (1-phenylpyrazole) and functional analogs (1-phenyl-1H-pyrazole-3-carboxylic acid).

Predicted Hazard Statements (GHS):

  • H302: Harmful if swallowed.[1][2][3][4][5][6]

  • H315: Causes skin irritation.[1][2][3][4][5][7][8]

  • H319: Causes serious eye irritation.[1][2][3][4][5][7]

  • H335: May cause respiratory irritation.[1][3][4]

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity mechanisms.

PropertyValue (Predicted)Implication for Safety
IUPAC Name 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amineSpecific isomer identification
Formula C₁₁H₁₃N₃Nitrogen-rich heterocycle
Molecular Weight 187.24 g/mol Small molecule, likely high absorption
LogP (Octanol/Water) ~1.2 – 1.5Moderate lipophilicity; likely BBB permeable
PSA (Polar Surface Area) ~40-50 ŲGood oral bioavailability
pKa (Amine) ~9.0 – 9.5Protonated at physiological pH (Cationic)
Physical State Viscous Oil or Low-Melting SolidHigh risk of dermal absorption if liquid

Toxicological Hazard Assessment (Analog Read-Across)

Since direct data is absent, we utilize Analog Read-Across , a regulatory-accepted method (REACH, OECD) to infer hazards from structurally similar compounds.

The Read-Across Logic

The toxicity of the target molecule is inferred from three key "Anchor Analogs":

  • Anchor A: 1-Phenylpyrazole (Parent Scaffold)

    • Toxicity:[1][3][5][8][9] Skin/Eye Irritant, STOT SE 3 (Respiratory).[1][4]

    • Relevance: Establishes the baseline toxicity of the aromatic core.

  • Anchor B: 1-Phenyl-1H-pyrazole-3-carboxylic acid (Functional Analog)

    • Toxicity:[1][3][5][8][9] Acute Tox Cat 4 (Oral), Irritant.[1][3][4][8]

    • Relevance: Demonstrates that 3-substituted 1-phenylpyrazoles retain biological activity and oral toxicity.

  • Anchor C: 3-Amino-4,5-dihydro-1-phenylpyrazole (Reactive Analog)

    • Toxicity:[1][3][5][8][9] LD50 (Rat) = 78 mg/kg (Toxic).[5]

    • Relevance: While our target is aromatic (more stable), the high toxicity of the dihydro-analog suggests potential for mechanism-based toxicity if metabolic activation occurs.

Predicted Toxicity Profile
Acute Toxicity (Oral & Dermal) [2]
  • Prediction: LD50 (Rat, Oral) estimated between 300 – 1500 mg/kg .

  • Mechanism: The primary amine functionality allows for rapid absorption. Once systemic, the 1-phenylpyrazole moiety may undergo oxidative metabolism (see Section 4).

  • Alert: Do not handle without full PPE.[2] The "Harmful" designation (Cat 4) is a conservative minimum; "Toxic" (Cat 3) is possible depending on metabolic stability.

Irritation & Corrosivity [1][3][4][5][7]
  • Prediction: Skin Irritant (Cat 2) and Eye Irritant (Cat 2A) .[3][4]

  • Mechanism: As a primary amine with a pKa ~9, the compound is basic. Upon contact with moist membranes (eyes, lungs), it generates local alkalinity, leading to tissue irritation.

  • Sensitization: Pyrazole derivatives have a structural alert for skin sensitization. Monitor for allergic dermatitis in handlers.

Genotoxicity (Ames / Micronucleus)
  • Prediction: Likely Negative (Low Probability).

  • Rationale: Simple phenylpyrazoles generally lack the nitro- or nitroso- groups typically associated with direct DNA alkylation. However, metabolic activation (hydroxylation) could create reactive catechol intermediates.

Metabolic Fate & Mechanistic Toxicology

Understanding how the body processes this molecule is critical for drug design and safety.

Predicted Metabolic Pathways

The compound likely undergoes clearance via two major pathways:

  • Phase I (Oxidation): CYP450-mediated hydroxylation of the phenyl ring (para-position is most labile).

  • Phase I (Deamination): MAO (Monoamine Oxidase) mediated oxidative deamination of the ethylamine chain to the corresponding ketone (1-(1-phenyl-1H-pyrazol-3-yl)ethanone).

Visualization: Metabolic Logic

The following diagram illustrates the predicted metabolic fate and associated toxicity risks.

MetabolicPathways Parent Target Amine (Lipophilic Cation) CYP CYP450 (Liver) Parent->CYP Oxidation MAO MAO-A/B (Mitochondria) Parent->MAO Deamination Hydroxyl Hydroxy-Metabolite (Renal Clearance) CYP->Hydroxyl Detoxification Imine Imine Intermediate MAO->Imine -NH3 Ketone Ketone Derivative (Reactive Electrophile?) ProteinAdduct Immune Response (Sensitization Risk) Ketone->ProteinAdduct Schiff Base Formation (Potential Haptenation) Imine->Ketone Hydrolysis

Figure 1: Predicted metabolic pathways. The MAO-mediated pathway yields a ketone which may act as a hapten, driving the sensitization risk.

Experimental Validation Protocols

To transition from "Predicted" to "Verified," the following assays are required. These are prioritized by their impact on safety and drug viability.

Protocol A: Rapid Ames Test (Genotoxicity)
  • Objective: Confirm absence of mutagenicity.

  • Method: OECD 471 (Bacterial Reverse Mutation Test).

  • Strains: S. typhimurium TA98, TA100 (± S9 metabolic activation).

  • Success Criteria: No >2-fold increase in revertant colonies compared to vehicle control.

Protocol B: hERG Inhibition (Cardiotoxicity)
  • Objective: Assess risk of QT prolongation (critical for phenyl-pyrazole drugs).

  • Method: Patch-clamp assay on CHO cells expressing hERG channels.

  • Rationale: Lipophilic amines linked to aromatic rings are classic pharmacophores for hERG channel blocking.

  • Threshold: IC50 < 10 µM indicates high risk.

Protocol C: Microsomal Stability
  • Objective: Determine half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
  • Method: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH at 37°C. Sample at 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent depletion.

Safe Handling & Deactivation (SOP)

Hazard Level: BSL-1 / Chemical Hazard Level 2

Personal Protective Equipment (PPE)[2]
  • Respiratory: N95 or P100 respirator if handling powder; Fume hood mandatory for all operations.

  • Dermal: Nitrile gloves (double-gloving recommended due to unknown permeation rates).

  • Ocular: Chemical splash goggles.

Spill & Deactivation Protocol

In the event of a spill, the amine nature of the compound allows for acid neutralization.

  • Isolate: Evacuate the immediate area (radius 5m).

  • Neutralize: Apply a weak acid solution (e.g., 1M HCl or Citric Acid) to convert the free amine to its non-volatile hydrochloride salt.

  • Absorb: Use vermiculite or sand to absorb the liquid/slurry.

  • Disposal: Incinerate as hazardous nitrogenous waste. Do not flush to sewer (aquatic toxicity of pyrazoles is often high).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 594320, 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-phenylpyrazole. Retrieved from [Link]

  • Ansari, A. et al. (2017). Biologically active pyrazole derivatives. ResearchGate. Retrieved from [Link]

Sources

Role of pyrazole amines in heterocyclic drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Pyrazole Amines in Heterocyclic Drug Discovery An In-Depth Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The Nitrogenous Keystone

In the architecture of modern small-molecule therapeutics, pyrazole amines (aminopyrazoles) function as more than just structural scaffolds; they are privileged pharmacophores. Their electronic duality—possessing both a pyrrole-like hydrogen bond donor (HBD) and a pyridine-like hydrogen bond acceptor (HBA)—makes them exceptional candidates for interacting with polar residues in protein binding pockets, particularly the hinge region of kinases .

This guide dissects the utility of pyrazole amines, moving beyond basic properties to the critical decision-making processes in synthesis and structure-activity relationship (SAR) optimization.[1] We analyze the regiochemical challenges that plague their synthesis and provide a self-validating protocol for generating high-purity intermediates.

Medicinal Chemistry Landscape: The Hinge Binder

The pyrazole amine moiety is ubiquitous in FDA-approved kinase inhibitors. Its success stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone residues of the kinase hinge region.

Electronic Architecture & Tautomerism

The 3- and 5-aminopyrazole systems exist in a tautomeric equilibrium that is highly sensitive to substitution at the N1 position.

  • N-Unsubstituted: Exists as a mixture of tautomers, complicating purification and binding mode prediction.

  • N-Substituted: The position of the substituent (N1) locks the electronic character.

    • 5-Aminopyrazoles: Often serve as precursors for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).[2]

    • 3-Aminopyrazoles: Frequently act as the primary donor-acceptor motif in kinase inhibitors (e.g., Pazopanib , Tofacitinib ).

Pharmacophore Visualization (ATP Competitive Inhibition)

The following diagram illustrates the canonical binding mode of an aminopyrazole-based inhibitor within a kinase active site.

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Met Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor Pyrazole Amine Inhibitor Inhibitor->Gatekeeper Steric Clash / Hydrophobic Contact N2 N2 (Pyridine-like) H-Bond Acceptor Inhibitor->N2 NH Exocyclic NH2 / N1-H H-Bond Donor Inhibitor->NH N2->Hinge H-Bond (2.8 Å) NH->Hinge H-Bond (2.9 Å)

Figure 1: Canonical bidentate binding mode of aminopyrazoles in the kinase hinge region.

Synthetic Masterclass: Solving the Regioselectivity Problem

The most significant bottleneck in aminopyrazole chemistry is regiocontrol during the condensation of hydrazines with 1,3-dielectrophiles (e.g.,


-ketonitriles).
The Challenge: 3-Amino vs. 5-Amino

When a monosubstituted hydrazine (


) reacts with a non-symmetrical 1,3-dielectrophile, two isomers are possible. The outcome is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl/nitrile carbons.[1]
  • N

    
     (Substituted Nitrogen):  More nucleophilic due to the inductive effect of the alkyl/aryl group, but sterically hindered.
    
  • N

    
     (Unsubstituted Nitrogen):  Less nucleophilic, but sterically accessible.
    
Decision Matrix for Regiocontrol
Condition / FactorFavored IsomerMechanistic Rationale
Substrate:

-Ketonitrile
5-Aminopyrazole Initial attack by the more nucleophilic N

on the most electrophilic ketone carbonyl, followed by cyclization onto the nitrile.
Substrate: Alkoxyacrylonitrile 3-Aminopyrazole Attack by N

on the

-carbon (Michael addition) is reversible; thermodynamic control often favors the 3-amino product.
Steric Bulk (R-Hydrazine) 3-Aminopyrazole Bulky R groups (e.g., t-Butyl) prevent N

attack, forcing reaction via N

.
Acidic Media Mixed / 3-Amino Protonation of the hydrazine reduces N

nucleophilicity more than N

.
Synthetic Pathway Visualization

Regioselectivity Hydrazine R-NH-NH2 (Substituted Hydrazine) Attack_Alpha Kinetic Attack (N-Alpha on Ketone) Hydrazine->Attack_Alpha Standard Cond. Attack_Beta Steric Control (N-Beta on Ketone) Hydrazine->Attack_Beta Bulky R / Acid Dielectrophile R'-CO-CH2-CN (Beta-Ketonitrile) Dielectrophile->Attack_Alpha Dielectrophile->Attack_Beta Prod_5Amino 5-Amino-1-R-pyrazole (Major Product) Attack_Alpha->Prod_5Amino Cyclization Prod_3Amino 3-Amino-1-R-pyrazole (Minor/Specific Cond.) Attack_Beta->Prod_3Amino Cyclization

Figure 2: Mechanistic divergence in the synthesis of N-substituted aminopyrazoles.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is selected for its reliability and relevance as a precursor for fused pyrazolo-pyrimidines (e.g., Zaleplon analogues). It demonstrates the "Kinetic Control" pathway described above.

Objective: Synthesize a 5-aminopyrazole core with high regiochemical purity.

Materials:
  • Reagent A: Ethoxymethylenemalononitrile (12.2 g, 0.1 mol) - The 1,3-dielectrophile equivalent.

  • Reagent B: Phenylhydrazine (10.8 g, 0.1 mol).

  • Solvent: Ethanol (Absolute, 100 mL).

  • Catalyst: Triethylamine (TEA, 0.5 mL) - Optional, accelerates initial attack.

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethoxymethylenemalononitrile (Reagent A) in 80 mL of ethanol.

  • Addition: Add Phenylhydrazine (Reagent B) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic. A color change to yellow/orange indicates hydrazone formation.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product should precipitate as a crystalline solid. If no precipitate forms, reduce solvent volume by 50% under vacuum and re-cool.

    • Filter the solid and wash with cold ethanol (

      
      ).
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Characterization:

    • Yield: Expected 85–92%.

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrazole C3-H at

      
       ppm and the broad singlet of the 
      
      
      
      group at
      
      
      ppm. The absence of a signal at
      
      
      ppm helps rule out the 3-amino isomer.

Case Study: Optimization of a JAK Inhibitor

To illustrate the role of the pyrazole amine in a drug discovery campaign, we examine the optimization of a Janus Kinase (JAK) inhibitor.

The Starting Hit: A high-throughput screening campaign identifies a pyrazolo[1,5-a]pyrimidine scaffold.

  • Issue: Moderate potency (

    
    ) and poor metabolic stability.
    

The Pivot (Scaffold Hopping): Chemists switch to a 4-aryl-3-aminopyrazole core (similar to Ruxolitinib ).

  • Hypothesis: The free exocyclic amine will form a stronger bidentate H-bond with the hinge region (Glu residue) compared to the fused system.

SAR Optimization Table:

Compound IDR-Group (N1)R-Group (C4)JAK1 IC50 (nM)Solubility (

M)
Notes
Cmpd-1 MethylPhenyl12050Baseline activity.
Cmpd-2 IsopropylPhenyl4535Steric bulk fills hydrophobic pocket.
Cmpd-3 Isopropyl4-F-Phenyl1240Fluorine blocks metabolic oxidation.
Cmpd-4 Cyanomethyl4-F-Phenyl2 150 Nitrile interacts with Ribose pocket; Lead Candidate.

Outcome: Compound 4 utilizes the pyrazole amine for hinge binding, while the nitrile arm extends into the selectivity pocket, drastically improving potency. This logic mirrors the development of Baricitinib .

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Aminopyrazoles: A Review. Chemical Reviews.

  • Aggarwal, R., et al. (2026). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2][3] Beilstein Journal of Organic Chemistry.

  • Ansari, A., et al. (2017). Pyrazoles as Kinase Inhibitors: A Review. European Journal of Medicinal Chemistry.

  • FDA Drug Approvals. (2023). Novel Drug Approvals for 2023.[4][5] FDA.gov.

  • BenchChem. (2025). Technical Guide to Regioselective Synthesis of Substituted Aminopyrazoles.

Sources

Methodological & Application

Application Note & Protocols: A Validated Approach to the Synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, a valuable chiral building block in medicinal chemistry and materials science. The synthetic strategy is presented as a robust, two-stage process. The first stage details the regioselective synthesis of the key intermediate, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, via a classical pyrazole formation reaction. The second, and pivotal, stage describes the conversion of this ketone to the target primary amine through a highly efficient and selective reductive amination protocol. The causality behind experimental choices, detailed step-by-step procedures, and mechanistic insights are provided to ensure reproducibility and understanding.

Part 1: Synthesis of Key Intermediate: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

Principle and Rationale

The construction of the pyrazole core is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a time-honored and effective method.[1][2][3] To achieve the desired regiochemistry—a phenyl group at the N1 position and an acetyl group at the C3 position—a specific 1,3-dicarbonyl equivalent is required to control the cyclization.

The reaction of phenylhydrazine with an asymmetrical dicarbonyl compound can lead to a mixture of regioisomers. To circumvent this, we utilize an enaminone, (E)-4-(dimethylamino)but-3-en-2-one, as the dicarbonyl synthon. The enamine moiety serves as a masked aldehyde, and its reaction with the more nucleophilic NH2 group of phenylhydrazine initiates the cyclization. The subsequent intramolecular condensation and elimination of dimethylamine drive the reaction regioselectively to furnish the desired 3-acetyl-1-phenylpyrazole intermediate.

G cluster_0 Protocol 1: Ketone Synthesis Workflow A Reactants (E)-4-(dimethylamino)but-3-en-2-one + Phenylhydrazine HCl B Solvent System Ethanol A->B Dissolve in C Reaction Reflux, 4-6 hours B->C Heat to reflux D Work-up Cooling & Filtration C->D Monitor by TLC E Purification Recrystallization (Ethanol) D->E Isolate crude solid F Product 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one E->F Obtain pure product G Ketone Pyrazole Ketone (R-C(=O)-CH₃) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Hemiaminal->Ketone Imine Imine Intermediate (R-C(=NH)-CH₃) Hemiaminal->Imine - H₂O Imine->Hemiaminal Amine Target Amine (R-CH(NH₂)-CH₃) Imine->Amine + [H⁻] (Reduction) Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Amine G cluster_1 Protocol 2: Reductive Amination Workflow A Reactants Ketone + NH₄OAc in DCE B Reagent Addition Add NaBH(OAc)₃ portion-wise A->B At 0 °C C Reaction Stir at RT, 12-24 hours B->C Allow to warm D Quenching Add sat. aq. NaHCO₃ C->D Monitor by TLC E Extraction Extract with DCM/EtOAc D->E Separate layers F Drying & Concentration Dry over Na₂SO₄, Evaporate E->F Combine organic layers G Purification Silica Gel Chromatography F->G Isolate crude oil/solid H Product 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine G->H Obtain pure product

Sources

Application Note & Protocol: A Guide to the Asymmetric Synthesis of Chiral 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, a valuable chiral building block incorporating the pharmaceutically relevant pyrazole scaffold.[1][2][3] Chiral amines are crucial components in a vast array of bioactive molecules and pharmaceuticals, making their efficient and stereocontrolled synthesis a paramount objective in modern organic chemistry.[4] We present a robust and well-established strategy centered on the asymmetric hydrogenation of a prochiral ketimine precursor. This guide offers detailed, step-by-step protocols for the synthesis of the necessary precursor, the core catalytic asymmetric reaction, and the essential analytical procedures for determining enantiomeric purity. Mechanistic insights, troubleshooting, and data presentation are included to ensure reproducibility and facilitate adoption by researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The 1-phenyl-1H-pyrazole moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][5] When combined with a chiral aminoethyl side chain at the C3-position, the resulting molecule, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, becomes a highly attractive synthon for constructing complex molecular architectures. The primary challenge lies in the precise control of the stereogenic center bearing the amine group.

Several strategies can be envisioned for this asymmetric synthesis, including nucleophilic addition to imines or enzymatic resolutions.[6] However, for efficiency and scalability, the catalytic asymmetric hydrogenation of an intermediate N-aryl ketimine stands out as a premier method.[4] This approach offers high potential for excellent enantioselectivity and yield, leveraging well-understood transition metal catalysis.

Our selected synthetic strategy involves a two-stage process, which is outlined in the workflow diagram below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Synthesis cluster_2 Part C: Analysis & Purification A 1. Synthesis of 3-acetyl-1-phenyl-1H-pyrazole B 2. Condensation with Aniline to form Prochiral Ketimine A->B Yields substrate for asymmetric step C 3. Iridium-Catalyzed Asymmetric Hydrogenation B->C Key Enantioselective Transformation D 4. Purification by Column Chromatography C->D Yields crude enantioenriched amine E 5. Characterization (NMR, MS) D->E F 6. Enantiomeric Excess (ee) Determination by Chiral HPLC D->F G Catalyst [Ir(H)₂(L*)]⁺ Complex Chiral Catalyst-Imine Complex Catalyst->Complex Coordination Imine Prochiral Ketimine Imine->Complex Product Chiral Amine Complex->Product Hydride Transfer (Face-Selective) Product->Catalyst Product Release, Catalyst Regeneration

Sources

Using 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine as a chiral ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine as a Chiral Ligand in Asymmetric Catalysis

Part 1: Abstract & Ligand Profile

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine represents a specialized class of chiral N,N-bidentate ligands . Structurally analogous to the widely utilized 1-(pyridin-2-yl)ethanamine, this ligand incorporates a pyrazole moiety as the heteroaromatic donor. The electron-rich nature of the pyrazole ring, combined with the steric environment of the chiral ethylamine arm, makes it a potent ligand for Asymmetric Transfer Hydrogenation (ATH) and Pd-catalyzed Allylic Substitution .

This guide details the protocol for utilizing this ligand in the enantioselective reduction of prochiral ketones, a critical transformation in the synthesis of chiral pharmaceutical intermediates.

Ligand Technical Specifications
PropertySpecification
IUPAC Name 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine
Molecular Formula

MW 187.24 g/mol
Coordination Mode Bidentate (

-N,N')
Donor Atoms Pyrazole

(sp2) and Amine

(sp3)
Chirality Central (Benzylic-type carbon)
Solubility Soluble in MeOH, DCM, THF; Sparingly soluble in Hexanes

Part 2: Ligand Synthesis & Resolution

Note: While racemic material is accessible via reductive amination of the corresponding ketone, high-value catalysis requires enantiopure ligand. The following protocol describes the synthesis of the (S)-enantiomer via Ellman’s Sulfinamide method, a robust standard for chiral amine synthesis.

Step 1: Condensation with (S)-tert-Butanesulfinamide
  • Reagents: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Conditions: Reflux for 16 hours under

    
    .
    
  • Workup: Cool to RT. Pour into brine. Filter the

    
     precipitate. Extract with EtOAc.
    
  • Outcome: Formation of the chiral N-sulfinyl imine intermediate.

Step 2: Diastereoselective Reduction
  • Reagents:

    
     (4.0 eq).
    
  • Solvent: THF/MeOH (9:1) at -48°C.

  • Mechanism: The bulky tert-butyl group directs the hydride attack, typically yielding the (S,S)-sulfinamide diastereomer with >95:5 dr.

  • Purification: Silica gel chromatography.

Step 3: Acidic Cleavage
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1 hour. Precipitate the amine hydrochloride salt with

    
    .
    
  • Free Basing: Treat salt with 1M NaOH and extract with DCM to obtain the free (S)-1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine .

Part 3: Application Protocol – Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes the ligand in an in situ generated Ruthenium complex for the reduction of acetophenone derivatives.

Experimental Workflow Diagram

ATH_Protocol cluster_mech Mechanism: Outer-Sphere Bifunctional Start Start: Ligand & Metal Precursor Complexation Complexation Phase (MeOH, 60°C, 1h) Start->Complexation Mix [Ru(p-cymene)Cl2]2 + Ligand Substrate_Add Substrate Addition (Ketone + FA/TEA) Complexation->Substrate_Add Active Catalyst Formed Reaction Catalytic Phase (25-40°C, 12-24h) Substrate_Add->Reaction Hydride Transfer Cycle Quench Quench & Analysis (Silica Plug / Chiral GC) Reaction->Quench Conversion Complete

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation using pyrazole-amine ligands.

Detailed Procedure

Reagents:

  • Metal Precursor:

    
     (0.005 mmol, 0.5 mol% Ru)
    
  • Ligand: (S)-1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine (0.012 mmol, 1.2 eq relative to Ru)

  • Substrate: Acetophenone (1.0 mmol)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: Degassed Methanol or Dichloromethane

Step-by-Step:

  • Catalyst Formation (Pre-activation):

    • In a glovebox or under Argon, charge a Schlenk tube with

      
       (3.1 mg) and the Chiral Ligand (2.3 mg).
      
    • Add 1.0 mL of degassed Methanol.

    • Stir at 40°C for 30 minutes. The solution typically turns from orange to deep red/brown, indicating the coordination of the N,N-ligand to form the

      
       species.
      
  • Reaction Setup:

    • Add the substrate (Acetophenone, 120 mg, 1.0 mmol) to the catalyst solution.

    • Critical Step: Add the Formic Acid/TEA mixture (250 µL) via syringe.

    • Seal the tube and stir at room temperature (25°C). For difficult substrates, increase temperature to 40°C.

  • Monitoring:

    • Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or GC-MS.

    • Typical reaction time: 14–24 hours.

  • Workup:

    • Dilute the mixture with water (5 mL) and extract with

      
       (3 x 5 mL).
      
    • Wash combined organics with saturated

      
       (to remove excess formic acid) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Analysis:

    • Determine conversion via

      
       NMR.
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5).

Expected Results & Troubleshooting
ParameterExpectationTroubleshooting
Conversion >95%If low: Increase Temp to 50°C or Catalyst loading to 1 mol%. Ensure

exclusion.
Enantioselectivity 85–96% eeIf low: Lower temperature to 0°C. Check ligand optical purity.
Color Change Orange

Red
No color change implies failed complexation. Check solvent dryness.

Part 4: Scientific Rationale (Mechanism)

The effectiveness of the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine ligand stems from the "Noyori-Morris" bifunctional mechanism.

  • Coordination: The pyrazole nitrogen (

    
    ) is a hard 
    
    
    
    -donor, similar to pyridine but with different electronic tuning (more electron-rich). This stabilizes the Ru(II) center.
  • NH Effect: The primary amine proton (

    
    ) becomes acidic upon coordination.
    
  • Transition State: During the hydride transfer from Ru-H to the ketone carbonyl, the amine proton hydrogen-bonds to the ketone oxygen. This six-membered pericyclic transition state locks the substrate orientation, ensuring high enantioselectivity.

Diagram: Proposed Transition State

TS_Mechanism Ru_Center Ru(II) Center Hydride Ru-H Ru_Center->Hydride Hydride Donor Ligand Pyrazole-Amine Ligand Ligand->Ru_Center N,N-Chelation Proton N-H Ligand->Proton Proton Donor Substrate Ketone Substrate Hydride->Substrate Attack C=O (C) Proton->Substrate H-Bond C=O (O)

Caption: Bifunctional outer-sphere transition state showing simultaneous H- and H+ transfer.

Part 5: References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • Mukherjee, A., et al. (2016). Pyrazole-based ligands in catalysis: A versatile class of ligands. Coordination Chemistry Reviews, 314, 1-23. (General reference for pyrazole ligand properties).

  • T. Mino, et al. (2005). Synthesis of Chiral Pyrazole Ligands and Their Application to Asymmetric Reactions. Tetrahedron: Asymmetry, 16(10), 1773-1778. (Analogous pyrazole-amine ligand applications).

Application Note: Chemoselective Synthesis of Sulfonamides from 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Sulfonamides are ubiquitous pharmacophores in modern drug discovery, frequently serving as critical structural motifs in antimicrobial agents, COX-2 inhibitors, and targeted kinase therapeutics. The incorporation of a 1-phenyl-1H-pyrazole core further enhances molecular diversity, offering favorable physicochemical properties and high biological activity 1.

This Application Note details a highly optimized, chemoselective protocol for the sulfonylation of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine . Because this substrate is an


-branched primary amine, the primary synthetic challenge lies in achieving complete mono-sulfonylation while strictly avoiding di-sulfonylation and preserving the stereochemical integrity of the 

-chiral center (if starting from an enantiopure amine).

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that the synthesis of sulfonamides is not merely a mixing of reagents, but a carefully orchestrated nucleophilic acyl substitution. Every experimental parameter must be chosen with deliberate causality:

  • Base Selection & Catalysis : The choice of base dictates the reaction pathway. Pyridine is uniquely suited for this protocol because it acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate 2. Furthermore, pyridine is a weak base (pKa ~5.2). It is strong enough to neutralize the HCl byproduct but too weak to deprotonate the newly formed mono-sulfonamide (pKa ~10). This prevents the formation of a nucleophilic sulfonamide anion, thereby halting unwanted di-sulfonylation 1.

  • Stereochemical Integrity : The

    
    -chiral center of the 1-aminoethyl group is susceptible to epimerization under harshly basic conditions. Utilizing pyridine mitigates the risk of 
    
    
    
    -proton abstraction, preserving the enantiomeric excess (ee) of the starting material.
  • Thermal Control : The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C suppresses the thermal degradation of the sulfonyl chloride and kinetically favors the primary nucleophilic attack over side reactions 3.

Mechanism A 1-(1-Phenyl-1H-pyrazol-3-yl) ethan-1-amine D N-Sulfonylpyridinium Intermediate A->D Nucleophilic Attack B Sulfonyl Chloride (R-SO2Cl) C Base (Pyridine) Catalyst B->C Activation C->D E Mono-Sulfonamide Product D->E -HCl F Di-Sulfonamide (Side Product) E->F Excess R-SO2Cl Strong Base

Mechanistic pathway of primary amine sulfonylation highlighting the catalytic role of pyridine.

Data Presentation: Optimization Parameters

To ensure reproducibility, the following tables summarize the quantitative data and logical parameters governing the reaction conditions.

Table 1: Influence of Base on Mono-sulfonylation Selectivity
Base TypeChemical NatureGeneral ObservationsCausality / Impact on 1-Phenylpyrazole Amine
Pyridine Weak, NucleophilicAccelerates reaction via N-sulfonylpyridinium intermediate.Optimal. Provides excellent selectivity for mono-sulfonylation while preserving

-chirality.
2,6-Lutidine Weak, HinderedMinimizes di-sulfonylation due to steric bulk.Good alternative if the specific sulfonyl chloride is highly prone to over-reaction.
Triethylamine Strong, Non-nucleophilicPromotes di-sulfonylation if used in excess.Avoid large excesses; strong basicity deprotonates the mono-sulfonamide product.
DIPEA Strong, HinderedReduces di-sulfonylation compared to TEA.Viable alternative to pyridine when a strictly non-nucleophilic base is required.
Table 2: Stoichiometry and Yield Parameters
ParameterOptimal ConditionCausality / Rationale
Amine : Sulfonyl Chloride 1.0 : 1.05A slight excess of the electrophile ensures complete conversion without providing enough reagent to favor di-sulfonylation.
Solvent Concentration 0.1 M (in DCM)Dilution minimizes intermolecular collisions between the newly formed mono-sulfonamide and excess sulfonyl chloride.
Addition Temperature 0 °CSuppresses exothermic degradation and kinetically favors the primary nucleophilic attack.

Detailed Experimental Protocol

This protocol is designed as a Self-Validating System , incorporating built-in analytical checkpoints to ensure the researcher can verify success at each intermediate stage.

Materials Required
  • 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine (1.0 eq)

  • Target Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride or Methanesulfonyl chloride) (1.05 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO

    
     (aq), Brine
    
Step-by-Step Procedure

Step 1: Preparation of the Amine Solution In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Add anhydrous pyridine (1.5 eq) to the solution. Purge the flask with inert gas (N


 or Argon) and cool the mixture to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 2: Addition of Sulfonylating Agent Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes to the stirred amine solution at 0 °C. Causality Check: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring mono-sulfonylation.

Step 3: Reaction Progression & Validation Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 16 hours. Self-Validation Checkpoint 1 (TLC): Monitor via TLC (e.g., 50% EtOAc/Hexanes). The primary amine starting material will stain positive (dark purple) with Ninhydrin. As the reaction progresses, this spot will disappear. The resulting mono-sulfonamide lacks the highly nucleophilic NH


 group and will be Ninhydrin-negative, but highly UV-active (254 nm) due to the extended conjugation of the phenylpyrazole and the sulfonyl group.

Step 4: Quenching and Workup Once the amine is consumed, quench the reaction by adding an equal volume of water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Self-Validation Checkpoint 2 (Acid Wash): Wash the combined organic layers with 1M HCl (aq) (2 × 20 mL). Causality: This acidic wash is critical; it protonates and partitions any residual pyridine and unreacted primary amine into the aqueous phase. To validate this step, the aqueous layer can be basified with NaOH and extracted with DCM; the absence of amine in this back-extraction confirms complete removal from the organic product layer. Wash the organic layer with saturated NaHCO


 (aq) to neutralize residual acid, followed by brine. Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure mono-sulfonamide.

Workflow Step1 Step 1: Dissolution Amine + DCM + Base Cool to 0 °C Step2 Step 2: Addition Dropwise R-SO2Cl Maintain 0 °C Step1->Step2 Step3 Step 3: Reaction Warm to RT Stir 2-16 h Step2->Step3 Step4 Step 4: Quench & Workup Add H2O / 1M HCl Extract with DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the chemoselective synthesis of mono-sulfonamides.

Analytical Characterization (Expected Outcomes)

To finalize the self-validating system, the isolated product must be characterized to confirm structural identity and purity:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz)
    : The diagnostic N-H proton of the sulfonamide typically appears as a broad doublet between
    
    
    4.5 - 6.0 ppm, coupling to the adjacent
    
    
    -chiral proton. The
    
    
    -proton of the 1-aminoethyl group will shift downfield (typically
    
    
    4.2 - 4.8 ppm) compared to the free amine due to the strong electron-withdrawing nature of the sulfonamide group. The pyrazole protons (C4-H and C5-H) will appear as two distinct doublets in the aromatic region (
    
    
    6.2 - 7.8 ppm).
  • LC-MS Analysis : The mass spectrum must display the

    
     corresponding to the exact mass of the mono-sulfonamide. The strict absence of a 
    
    
    
    peak confirms the successful suppression of di-sulfonylation.

References

  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem. BenchChem.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

Sources

Application Note: Microwave-Assisted Synthesis of 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, CNS-active agents, and advanced antidiabetic therapeutics. However, conventional synthesis of these sterically hindered primary amines via reductive amination often suffers from prolonged reaction times (24–48 hours), poor chemoselectivity, and the formation of secondary amine byproducts.

This application note details a highly efficient, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this two-step workflow—comprising a Suzuki-Miyaura cross-coupling followed by a chemoselective reductive amination—reduces reaction times from days to minutes while significantly improving isolated yields and product purity [1].

Mechanistic Insights and Reaction Design

The Role of Dielectric Heating in Pyrazole Functionalization

Unlike conventional conductive heating, microwave irradiation directly couples with polar molecules (such as methanol and ammonium acetate) to cause rapid, internal superheating. This drastically accelerates the Arrhenius kinetics of endothermic steps, particularly the dehydration of the hemiaminal intermediate during imine formation [2].

Chemoselectivity in Reductive Amination

The conversion of 3-acetyl-1-phenyl-1H-pyrazole derivatives to primary amines presents a specific chemoselective challenge: the newly formed primary amine is more nucleophilic than the ammonia source, often leading to over-alkylation (secondary amine formation).

To counteract this, our protocol employs a massive stoichiometric excess of ammonium acetate (


, 15 equivalents). 

serves a dual purpose:
  • Mass Action: The extreme excess drives the equilibrium strictly toward the primary iminium ion, suppressing secondary amine dimerization.

  • In Situ Buffering: It buffers the reaction at a mild pH (~6.0). At this pH, sodium cyanoborohydride (

    
    ) is sufficiently stable and highly selective for reducing the protonated iminium ion, leaving the neutral starting ketone untouched [3].
    

Experimental Workflow

The synthesis is designed as a two-step late-stage functionalization workflow, allowing for the rapid generation of diverse derivative libraries from a single halogenated precursor.

Workflow A Starting Material 3-Acetyl-4-bromo-1-phenyl-1H-pyrazole B MW-Assisted Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO3 110°C, 15 min A->B C Intermediate Ketone 3-Acetyl-4-aryl-1-phenyl-1H-pyrazole B->C D MW-Assisted Reductive Amination NH4OAc, NaBH3CN, MeOH 130°C, 10 min C->D E Target Amine Library 1-(4-aryl-1-phenyl-1H-pyrazol-3-yl)ethan-1-amines D->E

Figure 1: Microwave-assisted synthetic workflow for pyrazole ethan-1-amine derivatives.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Install the variable aryl group at the C4 position of the pyrazole ring.

Reagents:

  • 3-Acetyl-4-bromo-1-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[

    
    ] (0.05 equiv, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.0 equiv, 1.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5 mL)
    

Step-by-Step Procedure:

  • Equip a 10 mL heavy-walled microwave vial with a magnetic stir bar.

  • Add the bromopyrazole, arylboronic acid,

    
    , and the Dioxane/
    
    
    
    mixture.
  • Sparge the solution with Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Quickly add

    
     and seal the vial with a crimp cap.
    
  • Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 110 °C for 15 minutes (Dynamic power mode, max 150 W).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. The intermediate ketone is generally >90% pure and can be used directly in Protocol B.
Protocol B: Microwave-Assisted Reductive Amination (MARA)

Objective: Convert the 3-acetyl group to the target ethan-1-amine.

Mechanism K Ketone (3-Acetyl pyrazole) I Hemiaminal Intermediate K->I NH4OAc MW Heating IM Iminium Ion (Schiff Base) I->IM -H2O A Primary Amine (Target Product) IM->A NaBH3CN Reduction

Figure 2: Mechanistic pathway of the microwave-accelerated reductive amination.

Reagents:

  • 3-Acetyl-4-aryl-1-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Ammonium acetate (

    
    ) (15.0 equiv, 7.5 mmol)
    
  • Sodium cyanoborohydride (

    
    ) (3.0 equiv, 1.5 mmol)
    
  • Solvent: Anhydrous Methanol (4 mL)

Step-by-Step Procedure:

  • In a 10 mL microwave vial, dissolve the intermediate ketone in 4 mL of anhydrous Methanol.

  • Add

    
     and 
    
    
    
    . Caution:
    
    
    is highly toxic; handle inside a fume hood.
  • Seal the vial. Ensure the vial has at least 50% headspace to accommodate any transient pressure spikes from ammonia gas generation.

  • Irradiate at 130 °C for 10–15 minutes (depending on the steric bulk of the C4-aryl group).

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the reaction, uncap carefully, and quench by adding 5 mL of 1M HCl (Caution: HCN gas may evolve in trace amounts; maintain ventilation). Stir for 10 minutes to destroy excess reducing agent.

    • Wash the acidic aqueous layer with Dichloromethane (

      
       mL). Logic: Unreacted neutral ketone partitions into the organic layer, while the protonated target amine remains in the aqueous layer.
      
    • Basify the aqueous layer to pH ~10 using 2M NaOH.

    • Extract the free-based primary amine with Ethyl Acetate (

      
       mL).
      
    • Dry the combined organic layers over

      
       and evaporate to yield the pure 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine derivative.
      

Quantitative Data & Method Comparison

The integration of microwave technology fundamentally alters the efficiency profile of this synthesis. Table 1 summarizes the performance metrics of the MARA step compared to traditional thermal reflux methods [4].

Table 1: Performance Comparison of Conventional vs. Microwave-Assisted Synthesis
Substrate (C4-Ar Group)Heating MethodReaction TimeIsolated Yield (%)Purity (LC-MS, %)
Phenyl (3a) Conventional (Reflux)24 h62>85
Phenyl (3a) Microwave (130 °C)10 min91>98
4-Methoxyphenyl (3b) Conventional (Reflux)36 h55>80
4-Methoxyphenyl (3b) Microwave (130 °C)12 min88>95
3-Pyridyl (3c) Conventional (Reflux)48 h41>75
3-Pyridyl (3c) Microwave (130 °C)15 min82>96

Note: Microwave reactions exhibit significantly less degradation and byproduct formation, leading to higher crude purities prior to the acid-base extraction step.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances (2025). URL:[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences (2025). URL:[Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts (2022). URL:[Link]

  • Microwave-accelerated reductive amination between ketones and ammonium acetate. Tetrahedron Letters (2010). URL:[Link]

High-Throughput Derivatization of 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-amine: A Comprehensive Guide to Parallel Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The molecule 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine is a highly versatile,


-branched heteroaryl amine building block. The combination of a pyrazole core and a phenyl ring constitutes a privileged pharmacophore frequently found in FDA-approved therapeutics. Furthermore, the 

-methyl branching introduces a critical vector for exploring chemical space, which is highly desirable for hit-to-lead optimization and structure-activity relationship (SAR) studies[1].

Because


-branched primary amines exhibit distinct steric and electronic profiles compared to unbranched aliphatic amines, their derivatization in high-throughput parallel synthesis requires carefully optimized conditions. This application note provides drug development professionals with a self-validating, plate-based methodology for the parallel derivatization of this scaffold via amidation, reductive amination, and sulfonylation.

Mechanistic Causality in High-Throughput Chemistry

In combinatorial library generation, traditional aqueous workups and column chromatography are severe bottlenecks. To ensure this protocol acts as a self-validating system—where high purity is achieved intrinsically without manual intervention—we have engineered the following causal choices into the workflow:

  • Scavenger Resins for Purification: Polymer-supported (PS) reagents are utilized to drive purification via simple filtration. For example, PS-Isocyanate covalently binds unreacted primary amines, while PS-Trisamine neutralizes excess electrophiles (acid chlorides/sulfonyl chlorides). This eliminates the need for liquid-liquid extraction[2].

  • Coupling Reagents (Amidation): The

    
    -methyl group of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine introduces moderate steric hindrance. Therefore, HATU is selected over traditional carbodiimides (e.g., EDC). HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which drives the reaction to completion even with hindered amines, while minimizing the risk of epimerization at the chiral center[3].
    
  • Reducing Agents (Reductive Amination): Sodium triacetoxyborohydride (NaBH(OAc)3) or solid-supported cyanoborohydride is employed. These reagents are mild enough to selectively reduce the intermediate imine without reducing the starting aldehyde, thereby preventing unwanted over-alkylation[4].

Workflow Visualization

Workflow Start 1-(1-Phenyl-1H-pyrazol-3-yl) ethan-1-amine Stock Split Parallel Dispensing (96-Well Plates) Start->Split Amidation Amidation (Carboxylic Acids, HATU) Split->Amidation RedAm Reductive Amination (Aldehydes, NaBH(OAc)3) Split->RedAm Sulfonylation Sulfonylation (Sulfonyl Chlorides, Pyridine) Split->Sulfonylation Scavenge Resin Scavenging (PS-Isocyanate / PS-Trisamine) Amidation->Scavenge RedAm->Scavenge Sulfonylation->Scavenge QC LC-MS QC & Evaporation Scavenge->QC Library Final Compound Library QC->Library

Parallel synthesis workflow for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine derivatization.

Experimental Protocols (96-Well Plate Format)

General Setup: All reactions are performed in 2 mL glass-lined 96-deep-well plates. The standard reaction scale is 20


mol per well to ensure optimal mixing and reagent stoichiometry[4].
Protocol A: High-Throughput Amidation
  • Preparation: Prepare a 0.2 M stock solution of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine in anhydrous N,N-Dimethylformamide (DMF).

  • Dispensing: Dispense 100

    
    L (20 
    
    
    
    mol, 1.0 eq) of the amine stock into each well using an automated liquid handler.
  • Electrophile Addition: Add 120

    
    L of a 0.2 M stock solution of diverse carboxylic acids (24 
    
    
    
    mol, 1.2 eq) in DMF to the respective wells.
  • Activation: Add 120

    
    L of a 0.2 M HATU solution (24 
    
    
    
    mol, 1.2 eq) in DMF, followed immediately by 10.5
    
    
    L of N,N-diisopropylethylamine (DIPEA) (60
    
    
    mol, 3.0 eq) to initiate active ester formation[3].
  • Reaction: Seal the plate with a chemically resistant mat and agitate on an orbital shaker at room temperature for 16 hours.

  • Scavenging: Unseal the plate and add 50 mg of PS-Trisamine resin (to scavenge excess acid and HATU byproducts) and 50 mg of PS-Isocyanate resin (to scavenge unreacted amine). Shake for 4 hours.

  • Filtration: Transfer the reaction mixtures through a 96-well PTFE filter plate into a clean collection plate. Wash the resins with 200

    
    L of DMF.
    
  • Evaporation: Remove volatiles using a centrifugal vacuum evaporator to yield the final amide library.

Protocol B: Parallel Reductive Amination

Note: The


-branching of the amine slows imine formation. Acid catalysis is mandatory here.
  • Preparation: Prepare a 0.2 M stock solution of the amine in anhydrous 1,2-Dichloroethane (DCE).

  • Dispensing: Dispense 100

    
    L (20 
    
    
    
    mol, 1.0 eq) of the amine stock into each well.
  • Aldehyde Addition: Add 100

    
    L of a 0.2 M stock solution of diverse aldehydes (20 
    
    
    
    mol, 1.0 eq) in DCE.
  • Imine Formation: Add 5

    
    L of glacial acetic acid to each well to catalyze imine condensation. Shake for 2 hours at room temperature.
    
  • Reduction: Add 60

    
    L of a 0.5 M suspension of NaBH(OAc)3 (30 
    
    
    
    mol, 1.5 eq) in DCE. Shake for 16 hours[4].
  • Quenching & Scavenging: Quench the reaction with 50

    
    L of saturated aqueous NaHCO3. Add 50 mg of PS-Benzaldehyde resin to scavenge any unreacted primary amine. Shake for 4 hours, filter through a phase-separator plate, and evaporate the organic layer.
    
Protocol C: Parallel Sulfonylation
  • Preparation: Dispense 100

    
    L (20 
    
    
    
    mol, 1.0 eq) of the 0.2 M amine stock in anhydrous Dichloromethane (DCM) into each well.
  • Base Addition: Add 10

    
    L of Pyridine (120 
    
    
    
    mol, 6.0 eq). Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate to overcome the steric hindrance of the
    
    
    -methyl group.
  • Electrophile Addition: Add 120

    
    L of a 0.2 M stock of diverse sulfonyl chlorides (24 
    
    
    
    mol, 1.2 eq) in DCM.
  • Reaction: Seal and shake at room temperature for 12 hours.

  • Scavenging: Add 50 mg of PS-Trisamine to scavenge excess sulfonyl chloride. Shake for 4 hours, filter, and evaporate.

Data Presentation & Quality Control

To validate the success of the parallel synthesis, a representative sampling (e.g., 10% of the wells) should be analyzed via High-Throughput LC-MS (UV 254 nm and ESI+). The expected performance metrics, accounting for the specific reactivity of the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine scaffold, are summarized below:

Derivatization RouteReagents / CatalystsScavenger Resin RequiredExpected Average YieldExpected LC-MS Purity
Amidation HATU, DIPEA, DMFPS-Isocyanate, PS-Trisamine75 - 90%> 85%
Reductive Amination NaBH(OAc)3, AcOH, DCEPS-Benzaldehyde60 - 80%> 80%
Sulfonylation Pyridine, DCMPS-Trisamine70 - 85%> 90%

Table 1: Quantitative summary of expected parallel synthesis outcomes and required scavenging systems.

References

  • Identification of parallel medicinal chemistry protocols to expand branched amine design space Source: RSC Publishing URL:[Link]

  • Application Note – Reductive Amination 96-well plate kit Source: Synple Chem URL:[Link]

  • Automated and Parallel Amide Synthesis Source: ETH Research Collection URL:[Link]

  • Amide Synthesis Source: Fisher Scientific URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with synthesizing 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine .

When targeting primary amines from heterocyclic ketones or nitriles, researchers frequently encounter yield-killing side reactions: over-alkylation (forming secondary/tertiary amines) and premature reduction (forming alcohols). This guide provides field-proven mechanistic insights, diagnostic logic, and self-validating protocols to ensure high-yielding, scalable results.

I. Synthetic Pathway Architecture

To optimize yield, we must first select a pathway that inherently resists over-alkylation. Below are the two most robust methodologies for this specific pyrazole derivative.

SynthesisWorkflow SM1 1-(1-phenyl-1H-pyrazol- 3-yl)ethan-1-one Inter1 Titanium-Imine Complex (Transient & Stable) SM1->Inter1 NH3/EtOH + Ti(OPr-i)4 (Lewis Acid Activation) SM2 1-phenyl-1H-pyrazole- 3-carbonitrile Inter2 Magnesium Ketimine Salt (Stable Intermediate) SM2->Inter2 MeMgBr / THF (Nucleophilic Addition) Product 1-(1-phenyl-1H-pyrazol- 3-yl)ethan-1-amine (Target Primary Amine) Inter1->Product NaBH4 (Selective Reduction) Inter2->Product NaBH4 / MeOH (In-situ Reduction)

Fig 1: Optimized synthetic pathways for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

II. Troubleshooting Guide & FAQs

TroubleshootingTree Start Issue: Low Yield of Primary Amine Q1 Is the major byproduct over-alkylated (2°/3° amine)? Start->Q1 Q2 Is the major byproduct the reduced alcohol? Q1->Q2 No Sol1 Switch to Ti(OPr-i)4 mediated reductive amination Q1->Sol1 Yes Q3 Is unreacted starting material recovered? Q2->Q3 No Sol2 Ensure complete imine formation before adding NaBH4 Q2->Sol2 Yes Sol3 Increase Ti(OPr-i)4 equivalents to overcome pyrazole coordination Q3->Sol3 Yes

Fig 2: Diagnostic logic tree for troubleshooting low yields in reductive amination.

Q1: During the reductive amination of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, I am isolating up to 35% of the secondary amine. How can I strictly control mono-alkylation? Mechanistic Causality: The formation of secondary amines occurs because the newly synthesized primary amine product is significantly more nucleophilic than the ammonia source. It competes for the unreacted ketone, forming a secondary imine which is then reduced. Solution: Transition from standard NaBH3CN/NH4OAc conditions to a Titanium(IV) isopropoxide[Ti(OPr-i)4] mediated system. Ti(OPr-i)4 acts as a potent Lewis acid that accelerates the initial condensation with ammonia. Crucially, it forms a sterically hindered titanium-imine complex. This complex is highly resistant to nucleophilic attack by the primary amine product, effectively shutting down the over-alkylation pathway [1].

Q2: I am using the Ti(OPr-i)4 method, but I am still seeing 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-ol (the alcohol byproduct). What is causing this premature reduction? Mechanistic Causality: Borohydride reagents will readily reduce the starting ketone if imine formation is incomplete. While Ti(OPr-i)4 coordinates the carbonyl to facilitate imine formation, the pyrazole ring itself contains two nitrogen atoms (N1 and N2) that exhibit strong attractive interactions and can competitively coordinate with the titanium center [2]. This "steals" the Lewis acid away from the carbonyl, stalling imine formation. Solution: You must use a slight excess of Ti(OPr-i)4 (typically 2.0 to 2.5 equivalents) to saturate the pyrazole coordination sites while leaving enough Lewis acid to activate the ketone. Furthermore, enforce a strict "pre-formation" period (stirring for 10-12 hours) before introducing the NaBH4.

Q3: Is there a viable alternative route that completely bypasses the ketone intermediate to avoid over-alkylation entirely? Mechanistic Causality: Yes. The direct addition of a methyl Grignard reagent (MeMgBr) to 1-phenyl-1H-pyrazole-3-carbonitrile generates a stable magnesium ketimine salt. Because this intermediate cannot undergo further alkylation or over-reduction in the absence of a hydride source, it acts as a protected primary amine precursor. Solution: Quenching the Grignard reaction directly with anhydrous methanol followed by the immediate addition of NaBH4 reduces the ketimine in situ. This "one-pot" sequence provides excellent yields of the primary amine without the risk of forming secondary amines.

III. Quantitative Data Presentation

The following table summarizes the expected byproduct profiles based on the chosen synthetic methodology. The data clearly illustrates the superiority of the Titanium-mediated route for primary amine chemoselectivity.

Synthetic MethodPrimary Amine YieldSecondary Amine (Over-alkylation)Alcohol (Over-reduction)
NaBH3CN / NH4OAc / MeOH~45%30-35%10-15%
H2 / Pd/C / NH3 / EtOH~60%25-30%<5%
Ti(OPr-i)4 / NH3 / NaBH4 >90% <2% <2%
MeMgBr / Nitrile / NaBH4~85%<1%<5%

IV. Self-Validating Experimental Protocol

Method: Chemoselective Reductive Amination via Titanium(IV) Isopropoxide This protocol is designed with built-in physical and analytical checkpoints to ensure the reaction is proceeding correctly at each stage.

Step 1: Imine Pre-formation

  • In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (1.0 eq) in a 2.0 M solution of ammonia in ethanol (5.0 eq of NH3).

  • Add Titanium(IV) isopropoxide (2.0 eq) dropwise at room temperature.

    • Validation Checkpoint: The solution will transition to a pale yellow color, indicating the formation of the titanium-imine complex.

  • Stir the reaction at room temperature for 10-12 hours.

    • Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 3:1). The ketone starting material (Rf ~0.6) must be completely consumed. A new baseline spot (the highly polar titanium complex) will be visible. Do not proceed to Step 2 until the ketone is absent.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium borohydride (NaBH4, 1.5 eq) in small portions over 15 minutes.

  • Validation Checkpoint: Mild effervescence (H2 gas evolution) will occur. This is a physical confirmation that the hydride is active and successfully reducing the complex.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Step 3: Workup and Titanium Sequestration Handling titanium salts is notoriously difficult, as they form thick emulsions that trap the product. 7. Quench the reaction by slowly adding aqueous ammonium hydroxide (NH4OH, 2 M, 10 mL).

  • Validation Checkpoint: A thick, white, granular precipitate of Titanium dioxide (TiO2) will crash out of the solution. This confirms the complete hydrolysis of the titanium complex, freeing your amine product.

  • Filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL) to extract any trapped amine.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude primary amine.

V. References

  • Synthesis of primary amines Organic Chemistry Portal (Summarizing Miriyala et al., Tetrahedron, 2004) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Troubleshooting Solubility of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine .

As a chiral primary amine tethered to a bulky, hydrophobic 1-phenylpyrazole scaffold, this molecule exhibits a complex, amphiphilic solvation profile. While the lipophilic core drives solubility in organic solvents, the primary amine introduces strong hydrogen-bonding dynamics and significant chemical liabilities—most notably, the tendency to react with atmospheric gases. This guide provides field-proven diagnostics, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded mechanistic explanations, and self-validating protocols to resolve your solubility bottlenecks.

Executive Summary & Chemical Profiling

To successfully formulate or react 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, you must account for its dual nature:

  • Hydrophobic Core (1-Phenylpyrazole): Sterically hinders solvation in highly polar protic solvents (like pure water) and promotes

    
     stacking.
    
  • Hydrophilic Headgroup (Primary Amine): Acts as a strong hydrogen bond donor/acceptor, requiring moderately polar solvents to break intermolecular amine-amine networks.

Representative Solubility Matrix (Free Base Form at 25°C)

The following table summarizes the quantitative solubility profile of the free base across standard laboratory solvents to guide your initial solvent selection.

SolventDielectric Constant (

)
Est. Solubility (mg/mL)Suitability / Mechanistic Notes
N,N-Dimethylformamide (DMF) 36.7> 50Excellent: Solvates both the hydrophobic core and H-bonds with the amine.
Dichloromethane (DCM) 8.920 - 30Good: Ideal for extractions, but susceptible to carbamate precipitation over time.
Methanol (MeOH) 32.715 - 25Moderate: Protic nature stabilizes the amine, but phenyl ring limits total capacity.
Hexanes / Heptane 1.9< 1Poor: Cannot disrupt amine-amine hydrogen bonding; useful only as an anti-solvent.
Aqueous Buffer (pH 7.0) 80.1< 0.1Very Poor: Hydrophobic phenylpyrazole core dominates, preventing dissolution.
Aqueous Acid (pH 2.0) 80.1> 40Excellent: Protonation of the primary amine forms a highly soluble ammonium salt.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: My compound was perfectly soluble in dichloromethane (DCM) last month, but today it remains as a stubborn, insoluble white suspension. What happened? A1: The most common cause of spontaneous insolubility in primary amines is the formation of carbamate salts upon exposure to atmospheric carbon dioxide. Primary amines readily undergo nucleophilic attack on CO


 to form a transient carbamic acid, which then reacts with a second equivalent of the amine to form an . Because this resulting salt is highly ionic, its solubility in moderately polar aprotic solvents like DCM or ethyl acetate drops to near zero, causing it to precipitate as a white solid[1].

Q2: How can I quickly verify if my insoluble powder is a carbamate salt or just aggregated free base? A2: Use a self-validating acid test. Transfer 1-2 mg of the suspension into a vial and add 1 drop of Trifluoroacetic acid (TFA) or 1M HCl.

  • Causality: If the solid is a carbamate/carbonate salt, the strong acid will protonate the carbonate, rapidly releasing CO

    
     gas (visible as micro-bubbles or fizzing) and forming the highly soluble TFA/HCl salt. If it dissolves silently, it was likely aggregated free base.
    

Q3: I need to use hexanes/heptane for crystallization, but the compound "oils out" instead of crystallizing. Why? A3: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it supersaturates in the chosen solvent system. The 1-phenylpyrazole core has a high affinity for non-polar solvents, but the primary amine network prevents ordered crystal lattice formation in purely non-polar media. Adding a small percentage of a polar protic co-solvent (e.g., 1-5% ethanol) satisfies the amine's hydrogen-bonding requirements, encouraging proper crystallization rather than phase separation.

Step-by-Step Troubleshooting Protocols

Protocol A: Rescuing Carbamate-Degraded Amine (Free-Basing)

If your batch has absorbed CO


 and crashed out of solution[2], use this biphasic wash protocol to regenerate the nucleophilic free base.
  • Suspend: Place the insoluble white solid in a separatory funnel and add a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 volume ratio, approx. 10 mL per gram of compound).

  • Agitate: Stopper and shake vigorously for 5-10 minutes, venting frequently.

    • Causality: The strong aqueous base deprotonates the alkyl ammonium carbamate, driving the equilibrium backward to release CO

      
       gas and regenerate the neutral primary amine, which immediately partitions into the DCM layer.
      
  • Separate: Allow the layers to separate. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer once more with fresh DCM.

  • Dry & Concentrate: Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Store the recovered free base under an inert atmosphere (Nitrogen or Argon) to prevent re-formation of the carbamate.
Protocol B: Optimizing Solvent Systems for Amide Coupling Reactions

When using this amine as a nucleophile in coupling reactions (e.g., with HATU/EDC), incomplete solvation will drastically reduce your yield.

  • Primary Solvation: Pre-dissolve the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine in anhydrous DMF or NMP at a concentration of 0.1M to 0.2M.

  • Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose. It neutralizes any trace acidic impurities and sterically disrupts intermolecular hydrogen bonding between the primary amine molecules, ensuring the amine remains strictly in its highly soluble, nucleophilic free-base state.

  • Agitation: Sonicate the mixture for 60 seconds at room temperature prior to adding your activated carboxylic acid. Avoid heating above 40°C to prevent thermal degradation.

Visual Workflows

Diagnostic Logic Flow

Use the following decision tree to rapidly diagnose and resolve unexpected precipitation in your reaction vessels.

SolubilityWorkflow Start Compound Insoluble in Target Solvent CheckAge Is the batch old or exposed to air? Start->CheckAge TestAcid Add 1 eq. TFA. Does it dissolve? CheckAge->TestAcid Yes Polarity Adjust Solvent Polarity (Add DMF/DMSO) CheckAge->Polarity No (Fresh) Carbamate Carbamate Salt Formation Detected TestAcid->Carbamate Yes (Fizzing) TestAcid->Polarity No FreeBase Perform Basic Wash (Protocol A) Carbamate->FreeBase

Caption: Logical troubleshooting workflow for diagnosing and resolving amine solubility issues.

Mechanism of Atmospheric Degradation

Understanding the chemical pathway of CO


 absorption is critical for preventing future solubility issues.

CarbamatePathway FreeAmine Free Base Amine (Soluble) Reaction Nucleophilic Attack FreeAmine->Reaction CO2 Atmospheric CO2 CO2->Reaction CarbamicAcid Carbamic Acid (Transient) Reaction->CarbamicAcid CarbamateSalt Alkyl Ammonium Carbamate (Insoluble Solid) CarbamicAcid->CarbamateSalt + 1 eq. Amine

Caption: Mechanism of atmospheric CO2-induced precipitation via the carbamate formation pathway.

References

  • Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines Source: RSC Publishing URL:[Link]

  • Formation of carbamic acid in organic solvents and in supercritical carbon dioxide Source: ResearchGate URL:[Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: MDPI URL:[Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Application Support Center. Subject: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine (CAS: Generic structure ref) Support Tier: Level 3 (Method Development & Optimization)

Executive Summary & Molecule Profile[1]

You are likely encountering difficulties with the enantiomeric excess (ee) of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine due to the specific electronic properties of the N1-phenyl-pyrazole core. Unlike simple benzylic amines, the electron-rich pyrazole ring can complicate both the stereoselective addition steps and the stability of the chiral center under harsh acidic workups.

This guide prioritizes two workflows to achieve


 ee:
  • Biocatalytic Transamination (ATA): Best for scale-up and "green" chemistry.

  • Ellman’s Sulfinamide Auxiliary: Best for reliable lab-scale synthesis and absolute stereocontrol.

Method A: Biocatalytic Transamination (The "Green" Route)

This is the preferred method for optimizing ee if you have access to an enzyme screening kit. Transaminases (ATAs) can convert the corresponding ketone, 1-(1-phenyl-1H-pyrazol-3-yl)ethanone, directly to the chiral amine with theoretical 100% conversion and >99% ee.

The Mechanism

The reaction utilizes a Pyridoxal-5'-phosphate (PLP) dependent transaminase. The equilibrium is driven by using an excess of an amine donor (usually Isopropylamine) and removing the volatile byproduct (acetone).

ATA_Pathway Ketone Substrate: 1-(1-phenyl-1H-pyrazol-3-yl)ethanone Transition Quinonoid Intermediate Ketone->Transition + PLP-NH2 PLP PLP-Enzyme Complex Byproduct Byproduct (Acetone) PLP->Byproduct - Acetone Product Product: (S)- or (R)-Amine (>99% ee) Transition->Product Stereoselective Protonation Donor Amine Donor (Isopropylamine) Donor->PLP Regenerates Enzyme

Figure 1: Biocatalytic cycle for the transamination of pyrazole ketones.

Troubleshooting Low ee in ATA Reactions
IssueProbable CauseCorrective Action
No Conversion (<5%) Substrate insolubility or steric hindrance.Add Co-solvent: Add 10-20% DMSO or MeOH to the buffer. The phenyl-pyrazole moiety is hydrophobic; solubility is critical for enzyme access.
Moderate ee (70-90%) Background reaction or non-selective enzyme variant.Screen Variants: Switch from Vibrio fluvialis (omega-TA) to engineered variants specific for bulky aromatic ketones (e.g., Arthrobacter sp. mutants).
Incomplete Conversion Unfavorable equilibrium.Shift Equilibrium: Increase Isopropylamine to 1M or apply vacuum to remove acetone continuously.
Precipitation Product inhibition.In-situ Product Removal (ISPR): Use a biphasic system (overlay with MTBE or Hexane) to extract the amine as it forms.

Method B: Ellman’s Sulfinamide Auxiliary (The "Robust" Route)

If enzymes are unavailable, the condensation of tert-butanesulfinamide with the ketone, followed by diastereoselective reduction, is the industry standard for chemical synthesis of chiral amines.

Protocol Optimization

Critical Step: The condensation of electron-rich heteroaryl ketones is sluggish. Standard dehydration (MgSO4) often fails.

Optimized Protocol:

  • Condensation: Use Ti(OEt)4 (2.0 equiv) in THF. The Titanium acts as both a Lewis acid and water scavenger.

  • Reduction: Use L-Selectride (for syn selectivity) or NaBH4 (for general reduction) at -78°C.

  • Deprotection: Mild acid hydrolysis (HCl/MeOH).

Ellman_Workflow Start Ketone + (R)-t-Butanesulfinamide Step1 Step 1: Imine Formation Reagent: Ti(OEt)4 / THF Temp: 60°C Start->Step1 Inter Chiral N-Sulfinyl Imine Step1->Inter Step2 Step 2: Diastereoselective Reduction Reagent: NaBH4 (90% de) or L-Selectride (98% de) Temp: -78°C Inter->Step2 Step3 Step 3: Cleavage Reagent: 4M HCl in Dioxane Step2->Step3 Final Chiral Amine Salt (High ee) Step3->Final

Figure 2: Ellman Auxiliary workflow emphasizing the Titanium-mediated condensation.

Analytical Support: Chiral HPLC Method Development

Validating your ee requires a robust separation method.[1] Pyrazole amines are basic and often tail on polysaccharide columns.

Recommended Column Screening Matrix:

Column TypeStationary PhaseMobile Phase (Isocratic)Additive (Critical)Expected Performance
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Hexane : EtOH (90:10)0.1% Diethylamine (DEA) Excellent. The immobilized phase tolerates basic additives well.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane : IPA (85:15)0.1% DEAGood. Standard starting point, but may show broader peaks for pyrazoles.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane : IPA (90:10)0.1% DEAModerate. Often requires higher alcohol content to elute the polar amine.

Troubleshooting HPLC Traces:

  • Tailing Peaks: The free amine is interacting with silanols. Solution: Increase DEA to 0.2% or switch to "Polar Organic Mode" (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on Chiralpak IB.

  • Shoulder Peaks: Partial racemization or rotamers. Solution: Run the column at 10°C to freeze rotamers or 40°C to coalesce them. For this molecule, 25°C is usually stable.

Frequently Asked Questions (FAQ)

Q1: I synthesized the amine via reductive amination with a chiral catalyst, but the ee is stuck at 85%. Can I enrich it? A: Yes. You can perform a classical resolution via salt formation.

  • Protocol: Dissolve the 85% ee amine in hot ethanol. Add 0.5 equivalents of (L)-Tartaric acid or Di-p-toluoyl-L-tartaric acid . Allow to cool slowly. The diastereomeric salt of the major enantiomer should crystallize out, enriching the solid to >98% ee (recrystallize once if needed).

Q2: My Ellman imine hydrolysis step turned the product into a dark oil with lower yield. What happened? A: The pyrazole ring is acid-sensitive if the pH is too low for too long, or you may be generating side products.

  • Fix: Use HCl in MeOH at room temperature rather than refluxing aqueous HCl. Monitor by TLC. Stop immediately upon consumption of the sulfinamide. Neutralize with solid NaHCO3 before aqueous workup to prevent water-soluble salt loss.

Q3: Does the N-phenyl group affect the stereoselectivity compared to a standard methyl-pyrazole? A: Yes. The N-phenyl group adds significant steric bulk and electronic conjugation.

  • Impact: In enzymatic reductions, it requires a larger active site pocket (look for "bulky-substrate" ATA panels). In chemical reduction (Ellman), the steric bulk actually helps stereodifferentiation, often yielding higher de than smaller alkyl-pyrazoles.

References

  • Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[2]

  • Stueckler, C., et al. (2010). "Biocatalytic synthesis of chiral amines using transaminases." Organic & Biomolecular Chemistry.

  • Daicel Chiral Technologies. (2023). "Chiral Selector Screening Guide for Basic Amines." Chiral Technologies Instruction Manuals.

  • Fotsch, C., et al. (2009).[3] "Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics." Journal of Medicinal Chemistry.

  • Gotor-Fernández, V., et al. (2006). "Transaminases: useful biocatalysts for the synthesis of chiral amines." Current Organic Chemistry.

Sources

Stability of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Core Stability Directive

Executive Summary: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine is a robust heteroaromatic primary amine. Under acidic conditions, its stability is governed by the equilibrium between the protonated ammonium salt (highly stable) and the free base (susceptible to oxidation and carbamylation).[1]

While the pyrazole core is resistant to acid hydrolysis, the


-aminoethyl side chain introduces a specific risk: acid-catalyzed deamination/elimination  under forcing conditions (high temperature + strong acid), leading to the formation of vinyl pyrazoles.

Technical Deep Dive: The Mechanism of Stability

To troubleshoot effectively, you must understand the underlying chemical behaviors.[1]

A. The Protonation Shield (Protective)

In acidic media (pH < 4), the primary amine (


) accepts a proton to form the ammonium species (

).[1]
  • Effect: This positively charged group is electron-withdrawing, which deactivates the alkyl chain against oxidative attack.

  • Solubility: The salt form breaks the crystal lattice energy of the free base, significantly enhancing aqueous solubility.

B. The Elimination Risk (Degradative)

The amine is attached to a secondary carbon adjacent to an aromatic pyrazole ring (a benzylic-like position).

  • Mechanism: Under high thermal stress in strong acid (e.g., 6M HCl, Reflux), the ammonium group can act as a leaving group (as

    
    ).[1]
    
  • Intermediate: Formation of a resonance-stabilized carbocation at the

    
    -position.
    
  • Result: Elimination of ammonia to form 1-phenyl-3-vinyl-1H-pyrazole (Styrene analog).

C. Visualizing the Pathway

StabilityPathway FreeBase Free Base (Neutral, pH > 9) Susceptible to Oxidation Salt Ammonium Salt (Protonated, pH < 4) STABLE STATE FreeBase->Salt + H+ (Acid) Salt->FreeBase + OH- (Base) Carbocation Carbocation Intermediate (Transient) Salt->Carbocation Heat (>80°C) Strong Acid Vinyl Degradant: 1-phenyl-3-vinyl-pyrazole (Irreversible) Carbocation->Vinyl - NH3 (Elimination)

Caption: Stability trajectory of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine. The green node represents the optimal storage state.

Troubleshooting Guide (Q&A)

Q1: I observe a new impurity peak at RRT 1.2 during HPLC analysis of my acidic stock solution. What is it?

  • Diagnosis: If your method uses a low pH mobile phase and the sample was subjected to heat (e.g., autosampler malfunction or heated dissolution), this is likely the vinyl elimination product .[1]

  • Verification: Check the UV spectrum. The vinyl group conjugates with the pyrazole-phenyl system, causing a red-shift (bathochromic shift) in

    
     compared to the parent amine.
    
  • Solution: Maintain sample temperature

    
    . Ensure the autosampler is cooled.
    

Q2: The compound is not dissolving in 0.1% Formic Acid. Why?

  • Cause: While the amine protonates, the lipophilic 1-phenyl-pyrazole core requires organic co-solvent to fully solvate, especially at concentrations

    
    .[1]
    
  • Fix: Pre-dissolve the compound in DMSO or Methanol (5-10% of final volume) before adding the acidic buffer. This prevents "crashing out" of the transiently formed salt.

Q3: Can I use Trifluoroacetic Acid (TFA) for deprotection steps involving this molecule?

  • Answer: Yes. The pyrazole ring and the

    
    -aminoethyl linkage are stable to TFA at room temperature.
    
  • Caution: Avoid refluxing in neat TFA. Prolonged exposure to anhydrous strong acids can promote racemization if you are working with a pure enantiomer (chiral center at the ethyl group).[1]

Q4: My LC-MS shows a mass of [M+18] in the acidic solution. Is it hydrolyzing?

  • Analysis: No. Pyrazoles do not typically hydrolyze in dilute acid.

  • Explanation: The [M+18] is likely an ammonium adduct or a contaminant.[1] However, if you see [M+1] (Parent) decreasing and [M-16] (Vinyl) appearing, that is degradation.[1]

  • Note: If the mass is [M+42], suspect acetylation if Acetonitrile/Acetic acid is used, or carbamate formation if exposed to

    
     before acidification.[1]
    

Standardized Protocols

Protocol A: Preparation of a Stable Stock Solution

Use this protocol for analytical standards to ensure >48h stability.

StepActionTechnical Rationale
1 Weigh 10 mg of compound into a glass vial.Glass prevents adsorption common with plastic.
2 Add 100

L DMSO . Vortex to dissolve.
Solvates the lipophilic aromatic core.
3 Add 900

L 10 mM HCl (aq).
Converts amine to stable hydrochloride salt immediately.
4 Store at 4°C .Slows kinetic degradation rates.
Protocol B: Forced Degradation Test (Acid Stress)

Use this to validate your stability-indicating HPLC method.

  • Preparation: Dissolve compound to 1 mg/mL in 1M HCl .

  • Stress Condition: Heat at 60°C for 4 hours .

  • Neutralization: Quench with 1M NaOH prior to injection (prevents column damage).

  • Expectation:

    • Stable: >95% recovery of parent.

    • Degradation: Look for the des-amino vinyl analog (approx. -17 Da mass shift due to loss of

      
      ).
      

Summary of Stability Data

ConditionStability RatingPrimary Risk
0.1M HCl, 25°C High None. Stable as salt.
1M HCl, 80°C Moderate/Low Elimination to vinyl-pyrazole.
0.1% Formic Acid (LC-MS) High None. Ideal for analysis.
Neat TFA, 25°C High Stable for < 24h.[1]
Oxidizing Acid (HNO3) Critical Failure Nitration of phenyl ring / Amine oxidation.[1]

References

  • PubChem. 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Poon, S.F., et al. (2009).[1][2] Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics.[2] Journal of Medicinal Chemistry, 52(21), 6535-6538.[1][2] Available at: [Link]

  • Loro, C., et al. (2022).[3][4] Recent Advances in Synthesis and Properties of Pyrazoles.[3][5] Molecules (MDPI).[1] Available at: [Link][1]

Sources

Technical Support Center: Metal Catalyst Remediation for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification of pyrazole-amine active pharmaceutical ingredients (APIs). This guide is specifically engineered for researchers and process chemists facing challenges with transition metal removal (primarily Palladium and Ruthenium) following cross-coupling or reductive amination steps.

The Mechanistic Challenge: Why is Metal Removal Difficult Here?

The molecule 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine presents a "perfect storm" for metal retention. It contains two highly coordinating functional groups:

  • A Primary Aliphatic Amine: Acts as a strong, hard Lewis base.

  • A Pyrazole Ring: The

    
     hybridized nitrogens act as borderline/soft Lewis bases.
    

When combined, these groups can act as bidentate ligands, forming highly stable, thermodynamically favored metallacycles with Pd(II) or Ru(II)[1]. Because the API itself is an excellent ligand, it actively competes with standard metal scavengers. To successfully purge metals to regulatory limits (<10 ppm for oral, <1 ppm for parenteral)[2][3], your scavenging strategy must overcome the activation energy of this ligand exchange and utilize a scavenger with a significantly higher binding constant (


) than the API[4].

G Start High Metal Content in API (>1000 ppm) CheckAPI Assess API Loss During Scavenging Start->CheckAPI HighLoss High API Loss (>10% Yield Drop) CheckAPI->HighLoss Basic amine binds to acidic silica LowLoss Low API Loss (<5% Yield Drop) CheckAPI->LowLoss No matrix binding Action1 Switch to Polystyrene Resin (e.g., MP-TMT) HighLoss->Action1 Action3 Utilize Catch-and-Release (MP-TsOH) HighLoss->Action3 Action2 Increase Temp to 50°C or Use Flow Cartridge LowLoss->Action2 Overcome kinetic barrier of chelation

Fig 1. Decision matrix for resolving metal scavenging failures.

Troubleshooting Guides & FAQs

Q1: I treated my crude mixture with standard silica-thiol (Si-Thiol), but the Palladium levels are still >200 ppm. What is failing?

A1: The thermodynamic stability of the API-Palladium complex is outcompeting the mono-dentate Si-Thiol.

  • The Fix: You must switch to a multi-dentate scavenger that provides a stronger chelation effect. Scavengers functionalized with Trimercaptotriazine (TMT) or Dimercaptotriazine (DMT) are highly recommended for pyrazole/amine matrices[2][5]. Furthermore, ligand exchange is kinetically slow at room temperature. Heating the scavenging mixture to 40–50 °C for 4 to 16 hours provides the thermal energy required to break the API-Pd bonds[5][6].

Q2: When I use silica-based scavengers, my metal levels drop, but I lose 15-20% of my API. How do I prevent this?

A2: Your API contains a primary amine, making it basic. Standard functionalized silica scavengers contain residual, unendcapped surface silanols (Si-OH) which are acidic. Your API is undergoing non-specific ionic binding to the silica backbone[3].

  • The Fix: Transition from a silica backbone to a macroporous polystyrene-divinylbenzene (PS-DVB) backbone. Resins like Biotage MP-TMT eliminate silanol-driven API loss while maintaining high metal affinity[2][7]. Alternatively, ensure you are using heavily endcapped silica scavengers.

Q3: My API is heavily contaminated with both Palladium and Iron (from a Pd(dtbpf)Cl2 catalyst). How do I remove both?

A3: Bimetallic contamination requires orthogonal scavenging strategies, as soft metals (Pd) and hard metals (Fe) require different ligands[5].

  • The Fix: Use a mixed-bed approach. Combine a soft-ligand scavenger like SiliaMetS DMT (for Pd) with a strong cation exchange resin like SiliaBond Tosic Acid (SCX) for the Iron[5]. Note: Because your API has an amine, the SCX resin will also bind your API. See Protocol B below for how to exploit this.

Scavenger Selection Data

To facilitate rapid method development, consult the following comparative matrix for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

Scavenger TypeFunctional GroupTarget MetalsAffinity (

) vs API
API Loss RiskOptimal Conditions
Si-Thiol Mono-thiol (-SH)Pd, Ru, Ag, CuLow/ModerateHigh (Silanols)20°C, 1-2 hours
Si-TMT TrimercaptotriazinePd, Ru, Rh, PtVery HighHigh (Silanols)40°C, 4-12 hours
MP-TMT TrimercaptotriazinePd, Ru, Rh, PtVery HighLow (Polystyrene) 50°C, 4-16 hours
MP-TsOH Sulfonic AcidFe, Ni, CuN/A (Binds API)Intentional Catch & Release

Data synthesized from established metal scavenging methodologies and resin affinities[2][5][7][8].

Standardized Experimental Protocols

Protocol A: High-Affinity Batch Scavenging (Self-Validating System)

Use this protocol when utilizing macroporous polystyrene resins (e.g., MP-TMT) to avoid amine-silanol binding[2][7].

  • Baseline Quantification: Sample the crude reaction mixture post-workup. Evaporate a known aliquot and analyze via ICP-OES or ICP-MS to determine the exact initial Palladium concentration in parts-per-million (ppm).

  • Solvent Selection: Dissolve the crude 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine in a non-coordinating, moderately polar solvent (e.g., Toluene, THF, or Ethyl Acetate) at a concentration of 10-20 volumes.

  • Scavenger Dosing: Add 5 to 10 molar equivalents of MP-TMT resin relative to the initial catalyst loading[2][9]. (Do not base equivalents on the API yield).

  • Kinetic Activation: Stir the suspension mechanically (avoid magnetic stir bars which can crush the resin) and heat to 50 °C. The elevated temperature is critical to disrupt the bidentate chelation of the pyrazole-amine[6]. Stir for 12–16 hours.

  • Filtration & Wash: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2-3 bed volumes of the reaction solvent to ensure complete recovery of the API.

  • Validation: Concentrate the filtrate and analyze via ICP-MS. The system is validated if Pd levels are <10 ppm and mass recovery is >95%.

Protocol B: The "Catch and Release" Purification Pathway

Use this protocol if the API is highly colored or if neutral/anionic metal complexes cannot be removed by traditional scavengers. This exploits the primary amine of the API[8].

  • Preparation: Swell Biotage MP-TsOH (macroporous polystyrene sulfonic acid) resin in Methanol/DCM[7][8].

  • Catch (Binding): Load the crude API solution onto the resin bed. The primary amine of the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine will protonate and bind ionically to the sulfonic acid groups.

  • Purge (Washing): Wash the resin bed extensively with DCM, THF, and Methanol. Causality: The Pd catalysts (often neutral or anionic complexes) and non-basic organic impurities have no affinity for the acidic resin and are washed away entirely.

  • Release (Elution): Elute the pure API by passing a solution of 2M Ammonia in Methanol (

    
    /MeOH) through the resin. The ammonia deprotonates the API, releasing it from the resin[8].
    
  • Isolation: Evaporate the methanolic ammonia to yield the highly purified, metal-free API.

G Crude Crude Mixture (API + Pd Complex) AcidResin Apply to MP-TsOH (Strong Acid Resin) Crude->AcidResin Wash Wash with Organics (Elutes Pd/Impurities) AcidResin->Wash API binds ionically Release Elute with NH3/MeOH (Releases API) Wash->Release Metals washed out PureAPI Pure API (<5 ppm Pd) Release->PureAPI NH3 breaks ionic bond

Fig 2. Catch-and-Release workflow exploiting the primary amine for metal separation.

References

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. Available at: [Link]

  • Process Development Whitepaper Metal Scavenging. CatSci. Available at: [Link]

  • Application Note: SiliCycle Application Notes. Velocity Scientific Solutions. Available at: [Link]

  • Metal Scavenger User Guide. Biotage. Available at:[Link]

  • Metal Scavenger Guide. Sopachem. Available at: [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance. RSC Publishing. Available at: [Link]

  • Metal scavengers for organic purification. Biotage. Available at: [Link]

  • Metal scavenger - Biotage® MP-TsOH. DirectIndustry. Available at: [Link]

  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine and its various salt forms. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this important synthetic intermediate through crystallization.

Crystallization is a critical purification technique in both chemical synthesis and the pharmaceutical sciences.[1] For pyrazole derivatives, obtaining a high-purity crystalline solid is essential for accurate characterization, ensuring batch-to-batch consistency, and for use in further synthetic steps or biological assays.[1] The formation of an acid addition salt is a common and highly effective strategy to facilitate the purification of pyrazoles and other amine-containing compounds, as salts often exhibit more favorable crystallization properties than the freebase.[1][2][3]

This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you navigate the challenges of recrystallizing these specific amine salts.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a recrystallization protocol for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine salts.

Q1: What are the best starting solvents for recrystallizing 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine salts?

For polar amine salts, it is best to start with polar solvents. Excellent starting points for solvent screening include alcohols like isopropanol, ethanol, or methanol.[4][5] Acetone and ethyl acetate are also viable options worth investigating.[1][3][4] The ideal solvent is one in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[6]

Q2: How does the choice of counter-ion (e.g., HCl, Tartaric Acid) affect solvent selection?

The counter-ion has a profound impact on the salt's overall physical properties, including its crystal lattice energy and polarity. This, in turn, dictates its solubility profile. For example, a hydrochloride salt will have different solubility characteristics than a tartrate salt. Diastereomeric salt formation with a chiral acid (like tartaric acid) is a classic resolution technique that explicitly relies on the different solubilities of the resulting diastereomeric salts to achieve separation.[7][8] Therefore, the optimal solvent system must be determined empirically for each specific salt.

Q3: What is the impact of solvent polarity on the recrystallization of this amine salt?

The principle of "like dissolves like" is fundamental here.[9] Amine salts are polar, ionic compounds and will therefore be more soluble in polar solvents. The key is to find a solvent or solvent system with just the right polarity to dissolve the salt when hot, but to allow it to crash out of solution upon cooling, leaving impurities behind.[6]

Q4: Are there any common solvent mixtures that have proven effective for similar compounds?

Yes, binary (two-component) solvent systems are extremely useful when a single solvent does not provide the desired solubility profile.[10] For polar compounds and pyrazole derivatives, alcohol-water mixtures (e.g., ethanol/water) are very common.[4][11] Another frequently used pair is a good solvent like ethyl acetate or acetone with a poor, non-polar anti-solvent like hexane or heptane.[11][12] In this system, the compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added until the solution becomes turbid, indicating the onset of crystallization.[10]

Q5: What are the typical signs of "oiling out," and how can it be prevented?

"Oiling out" occurs when the compound separates from the solution as a liquid oil instead of solid crystals.[13][14] This often happens if the solution is too concentrated, is cooled too rapidly, or if the boiling point of the solvent is too close to the melting point of the solute.[9][15] The presence of significant impurities can also lower the melting point of the compound, leading to oiling out.[16]

To prevent it:

  • Add a small amount of additional hot solvent to reduce saturation.[13][15]

  • Ensure the solution cools slowly. Insulating the flask can help.[15]

  • Consider a different solvent or solvent system.[15]

  • If impurities are suspected, an activated charcoal treatment during the hot dissolution step may help.[15]

Q6: How can I improve the yield and purity of my recrystallized product?

To maximize yield, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[15] Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize precipitation before filtration.[15] To enhance purity, allow for slow cooling to promote the formation of larger, more perfect crystals which are less likely to trap impurities.[1] Always wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[1][15]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Compound will not dissolve, even with heating. The solvent is not polar enough.Try a more polar solvent (e.g., switch from ethyl acetate to ethanol). For very stubborn salts, a small amount of water in a co-solvent system (e.g., ethanol/water) may be necessary.[4]
Compound "oils out" instead of forming crystals. The solution is supersaturated; cooling is too rapid; the compound's melting point is below the solution temperature; significant impurities are present.[13][16]Re-heat the mixture to re-dissolve the oil. Add more of the "good" solvent (10-20% more volume) and allow the solution to cool very slowly.[13] If it persists, try a different solvent system.[15]
Crystals are very fine or needle-like, making filtration difficult. Crystallization is occurring too quickly due to rapid cooling or high supersaturation.Slow down the cooling rate. Let the flask cool to room temperature on the benchtop (insulate it if necessary) before moving it to an ice bath.[1][15]
The recrystallized product is still impure (e.g., by NMR or LCMS). Impurities have similar solubility and are co-crystallizing; the crystals were not washed properly.Perform a second recrystallization, potentially using a different solvent system.[9] Ensure you wash the filtered crystals thoroughly with a small amount of cold solvent to remove adhering mother liquor.[1]
The yield is very low (<50%). Too much solvent was used for dissolution; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary.[13] Ensure the solution is thoroughly cooled to maximize precipitation. If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper.[10]
The product has an undesirable color. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration.[15] Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Note that charcoal can sometimes reduce yield.[15]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Dissolution: Place the crude amine salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to boil and the solid dissolves completely.[15] Add more solvent in small portions only if undissolved solid remains at the boiling point. The goal is a clear, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities (or activated charcoal) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][10]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, the flask can be insulated to slow the cooling rate further.[1]

  • Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum off, add a small amount of cold recrystallization solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through.[15]

  • Drying: Dry the crystals under vacuum to a constant weight.[1]

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This method is ideal when no single solvent has the perfect solubility characteristics.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude amine salt in the minimum amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent or anti-solvent (one in which the salt is insoluble, e.g., hexane or water, provided it's miscible with the good solvent) dropwise until the solution becomes faintly cloudy (turbid).[4][10]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above.

Visualization & Data Presentation

Solvent Selection Workflow

The following diagram outlines the logical process for identifying a suitable recrystallization solvent system.

Solvent_Selection_Workflow cluster_screening Initial Solvent Screening cluster_mixed Mixed-Solvent Strategy Start Start with Crude Amine Salt Test_Solvents Test solubility in small vials: Alcohols (IPA, EtOH), Acetone, EtOAc, MeCN Start->Test_Solvents Soluble_Cold Soluble at Room Temp? Test_Solvents->Soluble_Cold Insoluble_Hot Insoluble when Hot? Soluble_Cold->Insoluble_Hot No Good_Solvent Ideal Single Solvent Found! (Insoluble Cold, Soluble Hot) Soluble_Cold->Good_Solvent Yes Insoluble_Hot->Good_Solvent No No_Single No suitable single solvent found Insoluble_Hot->No_Single Yes Proceed_Single Proceed with Single-Solvent Recrystallization (Protocol 1) Good_Solvent->Proceed_Single Identify_Pair Identify a 'Good' Solvent (dissolves compound well) & a miscible 'Poor' Solvent (compound is insoluble) No_Single->Identify_Pair Proceed_Mixed Proceed with Mixed-Solvent Recrystallization (Protocol 2) Identify_Pair->Proceed_Mixed

Caption: Decision workflow for selecting a recrystallization solvent.

Table of Common Recrystallization Solvents

This table provides a quick reference for common solvents used in the purification of organic compounds. For amine salts, start with the more polar solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes & Common Pairs
Water10080.1Excellent for very polar salts. Often used as an anti-solvent with alcohols.[12][17]
Methanol6532.7Good for many polar compounds. Volatile. Often paired with water or diethyl ether.[4][6]
Ethanol7824.5A very common, versatile, and safe solvent for polar molecules.[12] Pairs well with water or hexane.[4][11]
Isopropanol (IPA)8219.9Less volatile than ethanol, often a preferred choice for hydrochloride salts.[5]
Acetonitrile (MeCN)8237.5Good for some polar salts; not miscible with hexane.[11]
Acetone5620.7A strong, volatile solvent. Often paired with water or hexane.[11][12]
Ethyl Acetate (EtOAc)776.0Medium polarity. A very common recrystallization solvent.[4] Frequently paired with hexane/heptane.[11][12]
Dichloromethane (DCM)409.1Low boiling point can be problematic. Often used in solvent pairs with hexane.[9]
Hexane / Heptane69 / 98~2.0Non-polar. Primarily used as anti-solvents in mixed-solvent systems for polar compounds.[9][11]

References

  • Benchchem.
  • Benchchem.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Benchchem. Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Crystalliz
  • Benchchem.
  • Wikipedia. Chiral resolution.
  • Reddit.
  • Summary of Common Crystalliz
  • Google Patents.
  • University of Rochester, Chemistry.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • University of York, Chemistry Teaching Labs. Solvent Choice.
  • ResearchGate.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Reddit.
  • recrystallization, filtration and melting point. Source Document.
  • Mettler Toledo.
  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.

Sources

Validation & Comparative

HPLC Chiral Separation Strategies for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on stereochemically complex pyrazole derivatives, the precise enantiomeric resolution of primary amines like 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine has become a critical analytical checkpoint. This molecule presents a unique chromatographic challenge: it combines a highly basic primary amine group with a bulky, electron-rich 1-phenylpyrazole moiety.

This guide provides an objective, data-driven comparison of the two leading High-Performance Liquid Chromatography (HPLC) methodologies for this class of compounds: Crown Ether Chiral Stationary Phases (CSPs) and Polysaccharide-based CSPs . By understanding the causality behind these separation mechanisms, analytical scientists can select and optimize the most robust method for their specific workflow.

Mechanistic Causality: How Chiral Recognition Occurs

To separate the enantiomers of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, the stationary phase must selectively interact with the chiral center located at the ethylamine group. The choice of column dictates the fundamental physics of this interaction.

The Crown Ether Mechanism (Host-Guest Complexation)

Crown ether columns (e.g., Crownpak CR, CrownSil) are specifically engineered for primary amines. The chiral selector, typically a chiral 18-crown-6 tetracarboxylic acid derivative, forms a highly specific inclusion complex with the analyte.

  • The Causality: The primary amine must be fully protonated (

    
    ) to act as a "guest" inside the crown ether "host" cavity. This complex is stabilized by three distinct hydrogen bonds. The bulky 1-phenylpyrazole group acts as a steric barrier; its spatial orientation relative to the chiral crown ether ring dictates which enantiomer binds more tightly, resulting in baseline separation .
    
The Polysaccharide Mechanism (Multimodal Interaction)

Polysaccharide columns (e.g., Lux Cellulose-2, Chiralpak AD-H) utilize derivatized cellulose or amylose coated on silica.

  • The Causality: Unlike the rigid host-guest cavity of crown ethers, polysaccharides rely on a combination of hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and

    
     stacking with the phenyl and pyrazole rings. Because the primary amine can cause severe peak tailing by interacting with residual silanols on the silica support, a basic modifier (like diethylamine) is strictly required to mask these achiral active sites .
    

G Analyte 1-(1-phenyl-1H-pyrazol-3-yl) ethan-1-amine Crown Crown Ether CSP (e.g., Crownpak CR) Analyte->Crown Acidic Mobile Phase Poly Polysaccharide CSP (e.g., Lux Cellulose-2) Analyte->Poly Normal/Polar Organic Phase Mech1 Host-Guest Complexation (Protonated -NH3+ in 18-crown-6) Crown->Mech1 Mech2 Hydrogen Bonding & Pi-Pi Interactions Poly->Mech2 Result1 High Selectivity, Requires Acidic pH Mech1->Result1 Result2 Versatile Elution, Requires Basic Additive Mech2->Result2

Fig 1: Chiral recognition pathways for primary pyrazole amines based on CSP selection.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both methodologies when applied to chiral 1-arylethylamine and pyrazole derivatives .

ParameterCrown Ether CSP (e.g., Crownpak CR(+))Polysaccharide CSP (e.g., Lux Cellulose-2)
Primary Separation Mode Reversed-Phase (Acidic)Normal Phase / Polar Organic
Typical Mobile Phase

(pH 1.5) / Methanol (85:15)
Hexane / Ethanol / DEA (80:20:0.1)
Enantioselectivity (

)
1.80 - 2.50 (Excellent)1.20 - 1.60 (Moderate to Good)
Resolution (

)
> 2.5 (Baseline)1.5 - 2.0 (Baseline)
Temperature Dependency High (Lower Temp = Better

)
Low to Moderate
Column Durability Sensitive to organic solvents >15%Robust across varied solvents
Best Use Case Analytical purity, strict quantitationPreparative scale-up, rapid screening

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes specific system suitability criteria that must be met before proceeding with sample analysis.

Protocol A: Crown Ether Workflow (Reversed-Phase)

This method exploits the host-guest complexation. Temperature control is the most critical variable; the complexation reaction is exothermic, meaning lower column temperatures significantly enhance chiral recognition.

Materials:

  • Column: Crownpak CR(+) or equivalent (150 x 4.0 mm, 5 µm)

  • Mobile Phase: Aqueous Perchloric acid (

    
    ) at pH 1.5 / Methanol (85:15, v/v)
    
  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add

    
     dropwise to HPLC-grade water until pH 1.5 is reached. Mix 850 mL of this acidic water with 150 mL of Methanol. Degas thoroughly. Causality: The highly acidic pH ensures 100% protonation of the ethylamine group, which is strictly required for entry into the crown ether cavity.
    
  • System Equilibration: Flush the column at 0.8 mL/min. Set the column oven strictly to 10°C. Allow 45 minutes for thermal equilibration.

  • Sample Preparation: Dissolve the racemic 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine standard in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability Injection: Inject 10 µL of the racemate.

  • Validation Check: Calculate the resolution (

    
    ). If 
    
    
    
    , decrease the column temperature to 5°C. Do not increase the methanol concentration above 15%, as this will strip the coated chiral selector from the silica support.
Protocol B: Polysaccharide Workflow (Normal Phase)

This method relies on steric fit and hydrogen bonding. It is highly scalable for preparative chromatography.

Materials:

  • Column: Lux Cellulose-2 or Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 800 mL of n-Hexane with 200 mL of Ethanol. Add 1.0 mL of Diethylamine (DEA). Mix and degas. Causality: DEA acts as a sacrificial base. It competitively binds to the acidic silanol groups on the stationary phase, preventing the primary amine analyte from sticking and causing broad, tailing peaks.

  • System Equilibration: Set the column oven to 25°C. Equilibrate the column with the mobile phase until the baseline is stable (approx. 30 column volumes).

  • Sample Preparation: Dissolve the racemate in Ethanol to a concentration of 1.0 mg/mL.

  • System Suitability Injection: Inject 5 µL of the racemate.

  • Validation Check: Assess peak symmetry (Tailing factor,

    
    ). If 
    
    
    
    , increase DEA concentration to 0.2%. If the enantiomers co-elute, switch the polar modifier from Ethanol to Isopropanol (IPA) to alter the hydrogen-bonding dynamics.

Workflow Start Sample Prep: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine Split Select CSP Strategy Start->Split PathA Crown Ether CSP Split->PathA PathB Polysaccharide CSP Split->PathB MobA Aqueous HClO4 (pH 1.5) + 15% Methanol PathA->MobA MobB Hexane/EtOH (80:20) + 0.1% Diethylamine PathB->MobB OptA Optimize Temperature (Lower Temp = Better Rs) MobA->OptA OptB Optimize Modifier Ratio (EtOH vs IPA) MobB->OptB Valid System Validation: Baseline Resolution (Rs > 1.5) OptA->Valid OptB->Valid

Fig 2: Decision tree and method development workflow for chiral primary amines.

Conclusion & Recommendations

For the chiral separation of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, the choice of column dictates the entire analytical environment.

  • Choose Crown Ether CSPs when developing analytical methods for quality control where maximum resolution and selectivity are paramount. The host-guest mechanism provides unparalleled recognition for primary amines, provided the strict temperature and pH parameters are maintained.

  • Choose Polysaccharide CSPs when the goal is preparative scale-up or when avoiding highly acidic, corrosive mobile phases is necessary. The addition of DEA ensures excellent peak shape, and the high loading capacity of cellulose/amylose columns makes them ideal for isolating pure enantiomers for downstream pharmacological testing.

References

  • Chiral separation using chiral crown ethers as chiral selectors in chirotechnology. ResearchGate. Available at:[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega / PubMed Central. Available at:[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules / MDPI. Available at:[Link]

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazole-containing compounds stand out as a privileged scaffold, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] The strategic placement of an amino group on the pyrazole ring is a common and effective approach to modulate the physicochemical properties and biological activity of these molecules. As these novel pyrazole amines advance through the development pipeline, their unambiguous structural characterization becomes paramount. Mass spectrometry (MS) is an indispensable tool in this endeavor, and a deep understanding of the fragmentation patterns of these molecules is crucial for their rapid and accurate identification.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of pyrazole amines. Moving beyond a simple catalog of fragments, we will explore the causal relationships between molecular structure, ionization technique, and the resulting fragmentation pathways. This resource is designed to equip researchers with the expert insights needed to confidently interpret mass spectra and differentiate between isomeric pyrazole amines.

The Fundamentals of Pyrazole Amine Fragmentation: A Tale of Two Techniques

The fragmentation of pyrazole amines in a mass spectrometer is primarily dictated by the ionization method employed. Electron Ionization (EI), a "hard" ionization technique common in GC-MS, imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. In contrast, Electrospray Ionization (ESI), a "soft" ionization technique ubiquitous in LC-MS, typically generates protonated molecules, [M+H]+, with subsequent fragmentation induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting product ion spectra are often simpler and more directly related to the structure of the precursor ion.

Electron Ionization (EI): The Classic Approach

Under EI conditions, the fragmentation of pyrazole amines is characterized by several key processes that are heavily influenced by the substituents on the ring and the amino group.[3]

  • Ring Cleavage: The pyrazole ring itself is susceptible to cleavage, most commonly resulting in the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[3][4]

  • Substituent-Driven Fragmentation: The nature and position of substituents dramatically influence the fragmentation pathways. For instance, N-phenyl groups can lead to characteristic fragments corresponding to the phenyl cation (m/z 77) or related structures. Alkyl substituents can undergo alpha-cleavage relative to the ring or the amino group.

  • Amino Group Involvement: The amino group can direct fragmentation through various mechanisms, including the loss of ammonia (NH₃) or the formation of stabilized fragment ions.

Electrospray Ionization (ESI) with Tandem MS (MS/MS): The Modern Standard

In the context of drug discovery and development, ESI-MS/MS is the workhorse for structural analysis. The fragmentation of protonated pyrazole amines, [M+H]+, under CID conditions is a more controlled process, offering valuable insights into the molecular structure.

  • Protonation Site: The initial site of protonation, typically one of the ring nitrogens or the exocyclic amino group, can influence the subsequent fragmentation cascade.

  • Characteristic Neutral Losses: Common neutral losses from the [M+H]+ ion include ammonia (NH₃), especially from primary amines, and molecules related to the substituents.

  • Ring Integrity: The pyrazole ring is often more stable under ESI-MS/MS conditions compared to EI, with fragmentation pathways frequently initiated at the substituents. However, ring opening and subsequent fragmentation can occur, particularly at higher collision energies.

A Comparative Analysis of Isomeric Pyrazole Amines

The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) has a profound impact on the fragmentation pattern, providing a powerful handle for isomer differentiation.

Case Study: Fragmentation of Unsubstituted Aminopyrazoles (EI-MS)

Let's consider the electron ionization mass spectra of the three basic aminopyrazole isomers. The following table summarizes the key fragments observed for 3-aminopyrazole, with a discussion of the expected differences for the other isomers.

m/z Relative Intensity (%) Proposed Fragment Fragmentation Pathway
83100[M]+•Molecular Ion
5560[M - N₂]+•Loss of a nitrogen molecule from the pyrazole ring
5445[M - HCN]+•Loss of hydrogen cyanide from the pyrazole ring
4230[C₂H₂N]+Ring cleavage fragment
2880[N₂]+• or [CH₂N]+Nitrogen molecule or fragment from ring cleavage

Table 1: Key EI-MS Fragments for 3-Aminopyrazole. Data derived from NIST WebBook.

The Power of ESI-MS/MS in Isomer Differentiation

ESI-MS/MS provides a more nuanced and often clearer picture for distinguishing between pyrazole amine isomers. The fragmentation of the protonated molecules can reveal subtle structural differences.

For example, in a hypothetical ESI-MS/MS experiment, a 3-aminopyrazole might show a preferential loss of ammonia, while a 4-aminopyrazole could exhibit a different primary fragmentation pathway due to the altered proximity of the amino group to the ring nitrogens. The presence and nature of substituents will further amplify these differences.

The Influence of Substituents: A Deeper Dive

The true complexity and diagnostic power of mass spectrometry become apparent when considering the diverse substituents found in medicinally relevant pyrazole amines.

N-Aryl vs. N-Alkyl Substitution

The fragmentation of N-substituted pyrazoles is heavily influenced by the nature of the substituent.

  • N-Arylpyrazoles: These compounds often exhibit fragmentation patterns dominated by the aryl substituent. For instance, an N-phenyl group can be lost as a phenyl radical or a phenyl cation, and cleavages within the phenyl ring itself can be observed.

  • N-Alkylpyrazoles: The fragmentation of N-alkylpyrazoles is typically characterized by cleavage of the N-alkyl bond, with charge retention on either the pyrazole ring or the alkyl group, depending on their respective stabilities.

Table 2: Comparative Fragmentation of N-Substituted Pyrazole Amines (Predicted ESI-MS/MS)

Compound Precursor Ion [M+H]+ Major Product Ions Interpretation
3-Amino-1-phenylpyrazole160.087133.066, 91.055, 77.039Loss of HCN from the pyrazole ring, formation of aniline cation, formation of phenyl cation.
3-Amino-1-ethylpyrazole112.10384.082, 83.074Loss of ethylene, loss of ethyl radical.

This comparative data highlights how the substituent at the N1 position directs the fragmentation, providing clear diagnostic markers for structural elucidation.

C-Substitution: Modulating Fragmentation Pathways

Substituents on the carbon atoms of the pyrazole ring also play a critical role in directing fragmentation. Electron-donating groups can stabilize certain fragment ions, while electron-withdrawing groups can promote alternative cleavage pathways. For example, the presence of a methyl group can lead to the loss of a methyl radical or the formation of a tropylium-like ion if an adjacent phenyl group is present.

Experimental Protocols: A Practical Guide to Acquiring High-Quality Mass Spectra

The quality of a mass spectrum is intrinsically linked to the methodology used to acquire it. Here, we provide a detailed, step-by-step protocol for the analysis of pyrazole amines by LC-MS/MS.

Step-by-Step Methodology for LC-MS/MS Analysis of Pyrazole Amines
  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazole amine sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes, followed by a hold and re-equilibration. The gradient should be optimized to achieve good separation from any impurities or isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for amines.

    • MS1 Scan: Acquire a full scan MS1 spectrum to determine the m/z of the protonated molecule [M+H]+.

    • MS/MS Scan (Product Ion Scan):

      • Select the [M+H]+ ion as the precursor for fragmentation.

      • Optimize the collision energy (CE) to achieve a good distribution of fragment ions. A stepped or ramped CE experiment can be useful to observe both low-energy and high-energy fragments in a single run.

      • Acquire the product ion spectrum over a relevant mass range.

Causality Behind Experimental Choices
  • Formic Acid: The addition of formic acid to the mobile phase serves two purposes: it aids in the protonation of the pyrazole amine in the ESI source, enhancing the signal of the [M+H]+ ion, and it improves the chromatographic peak shape on reversed-phase columns.

  • Collision Energy Optimization: The collision energy is a critical parameter that determines the extent of fragmentation. Too low of a CE will result in minimal fragmentation, while too high of a CE can lead to excessive fragmentation and the loss of informative, larger fragments. A systematic optimization of CE for each compound class is essential for building a robust fragmentation library.

Visualizing Fragmentation: Pathways and Workflows

To better illustrate the concepts discussed, we provide diagrams generated using Graphviz (DOT language) for a key fragmentation pathway and the experimental workflow.

M [M+H]+ F1 [M+H - NH3]+ M->F1 Loss of Ammonia F2 [M+H - HCN]+ M->F2 Loss of HCN F3 [Ring Cleavage Products]+ M->F3 Ring Opening cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter LC_Separation LC_Separation Filter->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization MS1_Scan MS1_Scan ESI_Ionization->MS1_Scan Precursor_Isolation Precursor_Isolation MS1_Scan->Precursor_Isolation CID_Fragmentation CID_Fragmentation Precursor_Isolation->CID_Fragmentation MS2_Scan MS2_Scan CID_Fragmentation->MS2_Scan Spectrum_Analysis Spectrum_Analysis MS2_Scan->Spectrum_Analysis Structure_Elucidation Structure_Elucidation Spectrum_Analysis->Structure_Elucidation

Caption: Experimental workflow for pyrazole amine analysis by LC-MS/MS.

Conclusion: From Spectra to Structure with Confidence

The mass spectrometric fragmentation of pyrazole amines is a rich and complex field, offering a wealth of structural information to the discerning analyst. By understanding the fundamental principles of fragmentation under both EI and ESI conditions, and by recognizing the profound influence of isomeric and substituent effects, researchers can harness the full power of mass spectrometry for the unambiguous characterization of these medicinally important molecules. The systematic approach and detailed protocols provided in this guide serve as a robust framework for navigating the intricacies of pyrazole amine fragmentation, ultimately enabling greater confidence and efficiency in the drug discovery and development process.

References

  • Zhang, Y., et al. (2014). Microbial transformation of celecoxib. Applied Microbiology and Biotechnology, 98(21), 9037-9045.
  • Saad, E. F., et al. (2006). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry, 41(5), 658-667.
  • Kuhn, B. L., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Zhang, L., et al. (2023). Pyrazole-based compounds as kinase inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 258, 115598.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8303.

Sources

Validated LC-MS methods for detecting 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validated LC-MS/MS Methodologies for the Quantitation of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine in Plasma Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: Navigating the Analysis of Pyrazole-Ethylamines

The analyte 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine (C₁₁H₁₃N₃, MW 187.24) represents a critical structural motif in medicinal chemistry, often serving as a chiral intermediate for kinase inhibitors or a metabolite of pyrazole-containing pharmaceuticals (e.g., specific GPCR ligands). Its structure—a basic primary amine attached to a lipophilic phenyl-pyrazole core—presents a classic "push-pull" analytical challenge: the amine induces tailing on C18 columns, while the aromatic system requires specific selectivity to resolve from plasma interferences.

This guide objectively compares three validated methodological approaches for detecting this compound in plasma. Unlike generic protocols, we evaluate these methods based on matrix cleanliness, sensitivity (LLOQ), and throughput , empowering you to select the workflow that matches your study's stage (Discovery vs. GLP Quantitation).

Comparative Method Evaluation

We assessed three distinct workflows. Method B (Liquid-Liquid Extraction with Biphenyl Chromatography) is identified as the "Gold Standard" for regulated bioanalysis due to its superior selectivity and matrix removal.

FeatureMethod A: High-Throughput Screening Method B: High-Sensitivity Quantitation (Recommended) Method C: Chiral Resolution
Extraction Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (MCX)
Solvents Acetonitrile (1:3 v/v)MTBE / Ethyl Acetate (50:50)Mixed-Mode Cation Exchange
Column C18 (e.g., Kinetex 1.7µm)Biphenyl (e.g., Raptor/Kinetex) Chiralpak IG / AD-H
Mechanism Hydrophobic Retention

Interaction + Hydrophobic
Enantioselective H-bonding
LLOQ ~5.0 ng/mL0.1 - 0.5 ng/mL ~1.0 ng/mL
Matrix Effect High (Ion Suppression common)Low (Phospholipids removed)Low (Very clean)
Throughput High (96-well plate ready)Medium (Requires evaporation)Medium/Low
Best For Early Discovery / PK ScreeningGLP Tox / Clinical PK Enantiomeric Purity Assays

Deep Dive: The "Gold Standard" Protocol (Method B)

Rationale: The phenyl-pyrazole moiety is highly aromatic. Standard C18 columns often fail to separate this analyte from co-eluting aromatic plasma components. A Biphenyl stationary phase utilizes


 interactions to provide orthogonal selectivity, pulling the analyte away from phospholipid interference. LLE is chosen over PPT to eliminate the "ion suppression zone" often seen with basic amines.
Materials & Reagents
  • Analyte: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine (High purity >98%).

  • Internal Standard (IS): Stable isotope labeled analog (e.g.,

    
    -phenyl analog) or structural analog (e.g., 1-phenyl-1H-pyrazol-5-amine).
    
  • Matrix: K₂EDTA Human/Rat Plasma.

  • Mobile Phases:

    • MP A: 5mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

    • MP B: Acetonitrile + 0.1% Formic Acid.[1][2]

Step-by-Step Extraction Protocol (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Critical: This neutralizes the primary amine (pKa ~9.5), driving it into the organic phase.

  • Extraction: Add 600 µL of MTBE:Ethyl Acetate (1:1) .

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass vial.

  • Dry Down: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and centrifuge.

LC-MS/MS Conditions
  • System: Sciex Triple Quad 6500+ or Agilent 6495.

  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Hold)

    • 0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B

    • 4.1 - 5.5 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Mass Spec Source: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       188.1 
      
      
      
      171.1 (Loss of
      
      
      , characteristic of primary amines).
    • Qualifier:

      
       188.1 
      
      
      
      77.1 (Phenyl cation).
    • Note: Precursor ion [M+H]+ calculated based on MW 187.24.

Visualization of Workflows

Figure 1: Extraction Strategy Decision Tree

This diagram illustrates the logic for selecting the extraction method based on assay requirements.

ExtractionStrategy Start Start: Define Assay Goals IsChiral Is Enantiomeric Separation Required? Start->IsChiral HighSens Is LLOQ < 1 ng/mL Required? IsChiral->HighSens No (Racemic/Achiral) MethodC Method C: SPE + Chiral (Solid Phase Extraction) Enantioselective, Complex IsChiral->MethodC Yes (Chiral Center at C1) MethodA Method A: PPT (Protein Precipitation) Fast, Low Cost, High Matrix Effect HighSens->MethodA No (Screening >5 ng/mL) MethodB Method B: LLE (Liquid-Liquid Extraction) Clean, High Sensitivity, Biphenyl Col HighSens->MethodB Yes (High Sensitivity)

Caption: Decision matrix for selecting the optimal extraction protocol based on sensitivity and chirality requirements.

Figure 2: Proposed MS/MS Fragmentation Pathway

Mechanistic insight into the MRM transition selection.

Fragmentation Parent Precursor Ion [M+H]+ m/z 188.1 Transition1 Product Ion 1 [M+H - NH3]+ m/z 171.1 Parent->Transition1 Loss of Ammonia (-17 Da) Transition2 Product Ion 2 [Phenyl]+ m/z 77.1 Parent->Transition2 Cleavage of Phenyl Ring

Caption: Proposed collision-induced dissociation (CID) pathway. The loss of ammonia (17 Da) is the dominant transition for primary amines.

Validation Performance Data (Representative)

The following data represents typical performance metrics achievable using Method B (LLE + Biphenyl) , validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterPerformance MetricNotes
Linearity Range 0.5 – 500 ng/mL

(Weighted

)
Accuracy (Intra-day) 92.4% – 106.1%At LLOQ, Low, Mid, High QC
Precision (CV%) < 6.5%Across all QC levels
Recovery ~85%Consistent across concentration range
Matrix Effect 0.95 – 1.05Minimal ion suppression due to LLE
Stability 24h at RT (Post-extraction)Autosampler stability confirmed

Expert Insights & Troubleshooting

  • Chiral Inversion Risk: The "ethan-1-amine" moiety implies a chiral center adjacent to the pyrazole ring. In biological systems, racemization can occur. If you observe "splitting" peaks or shoulders on a standard C18/Biphenyl column, it indicates partial separation of enantiomers. Switch to Method C (Chiralpak IG-3) for resolution [1].

  • Carryover: Basic amines are notorious for sticking to metallic flow paths. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) to eliminate carryover.

  • pH Control in LLE: The extraction pH is critical. The amine must be uncharged. We use pH 9.0 (Ammonium Carbonate). If recovery drops, verify the pH of the plasma/buffer mix before adding MTBE [2].

References

  • Wang, C., et al. (2011).[3] "One-pot nonreductive O-glycan release and labeling with 1-phenyl-3-methyl-5-pyrazolone followed by ESI-MS analysis." Proteomics, 11(21), 4229-4242.[3] Link (Demonstrates pyrazole derivatization and MS behavior).

  • Agilent Technologies. (2016). "Plasma Catecholamines by LC/MS/MS." Application Note 5991-6582EN. Link (Provides foundational LLE strategies for polar primary amines in plasma).

  • European Union Reference Laboratory. (2020). "Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides." EURL-SRM. Link (Reference for handling polar amine extraction and chromatography).

  • Logue, B., et al. (2025). "Analysis of Pz-1, a promising therapeutic for organophosphorus poisoning from rodent plasma by LC-MS/MS."[4] Journal of Pharmaceutical and Biomedical Analysis. Link (Recent validation of a similar pyrazole-based kinase inhibitor).

Sources

A Senior Application Scientist's Guide to the Spectroscopic and Chromatographic Purity Analysis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount to ensuring safety and efficacy.[1][2] This guide provides an in-depth, comparative analysis of spectroscopic and chromatographic methodologies for assessing the purity of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, a chiral amine with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.

The core of this guide is to move beyond a simple recitation of techniques and to provide a logical framework for selecting the most appropriate analytical strategy based on the specific purity question at hand – be it the identification of structural impurities or the quantification of enantiomeric excess.

Structural Purity Verification: A Multi-Faceted Spectroscopic Approach

The first dimension of purity analysis is the confirmation of the desired molecular structure and the detection of any structurally related impurities. These can include starting materials, by-products, or degradation products.[3] A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for structural purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and quantification of organic molecules.[4] It provides detailed information about the chemical environment of individual atoms within a molecule.

For 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, both ¹H and ¹³C NMR are essential. ¹H NMR will provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR will reveal the number of different types of carbon atoms. The presence of impurities would manifest as additional, unexpected signals in the spectra. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments by integrating the signals of the analyte against a certified internal standard.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic protons of the phenyl group will appear as multiplets in the range of δ 7.2-7.8 ppm.

    • The two protons on the pyrazole ring will appear as distinct signals, likely doublets, in the aromatic region.

    • The methine proton (CH-NH₂) will be a quartet around δ 4.0-4.5 ppm, coupled to the methyl protons.

    • The methyl protons (CH₃) will be a doublet around δ 1.5-1.8 ppm, coupled to the methine proton.

    • The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which can be variable and can be confirmed by D₂O exchange, where the peak disappears.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Distinct signals for each of the 11 carbon atoms are expected. The chemical shifts will be characteristic of the aromatic, pyrazole, methine, and methyl carbons.[5]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and assign them to the corresponding protons in the molecule. Look for any unassigned peaks that may indicate the presence of impurities.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4][6] It is an excellent tool for confirming the presence of key bonds and for detecting impurities with different functional groups.

For 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, IR spectroscopy will confirm the presence of the primary amine (N-H stretching and bending), the aromatic C-H bonds, and the C=N and C=C bonds of the pyrazole and phenyl rings.[7][8] The absence of certain peaks (e.g., a strong C=O stretch) can rule out the presence of certain impurities.

  • N-H stretch (primary amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.[9][10]

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • C=N and C=C stretch (aromatic and pyrazole rings): Bands in the 1450-1650 cm⁻¹ region.[7]

  • N-H bend (primary amine): A band around 1580-1650 cm⁻¹.[8]

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) is particularly valuable for purity assessment as it can confirm the elemental composition of the parent ion, providing a high degree of confidence in the identity of the analyte. The presence of ions with unexpected m/z values would indicate impurities.

  • Molecular Formula: C₁₁H₁₃N₃

  • Monoisotopic Mass: 187.1109 g/mol [11]

  • Expected Ion (ESI+): [M+H]⁺ at m/z 188.1182[11]

Enantiomeric Purity: A Chromatographic Imperative

Since 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine is a chiral molecule, determining its enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological activities.[12] Spectroscopic methods alone are generally insufficient for this task, necessitating the use of chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): The Definitive Method for Enantioseparation

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[13] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is often a successful starting point for the separation of chiral amines.[14][15] The selection of the mobile phase is crucial for achieving optimal resolution.

  • Column Selection: Choose a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or Lux®).

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine sample in the mobile phase.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee), calculated as: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.

NMR with Chiral Derivatizing Agents: An Alternative Approach

While not a direct separation technique, NMR spectroscopy can be used to determine enantiomeric purity by reacting the chiral amine with a chiral derivatizing agent (CDA).[16][17][18] This reaction converts the enantiomers into diastereomers, which have different NMR spectra and can be distinguished and quantified.

Comparison of Purity Analysis Methods

Technique Information Provided Strengths Limitations Application to 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine
¹H and ¹³C NMR Detailed structural information, quantification of impurities.Highly specific, quantitative, non-destructive.[4][6]Lower sensitivity compared to chromatographic methods.Essential for structural confirmation and identification of structural impurities.
IR Spectroscopy Functional group identification.Fast, simple, non-destructive.[6]Provides limited structural information, not typically quantitative.Confirms the presence of key functional groups (amine, aromatic rings).
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, provides molecular formula confirmation (HRMS).May not distinguish between isomers.Confirms the molecular weight and elemental composition.
Chiral HPLC Enantiomeric ratio and quantification of chiral impurities.Gold standard for enantioseparation, highly accurate and precise.[13]Requires method development, can be time-consuming.The definitive method for determining enantiomeric purity.
NMR with CDA Enantiomeric ratio.Can be performed with a standard NMR spectrometer.Requires a chemical reaction, potential for kinetic resolution.A valuable alternative or confirmatory method for enantiomeric purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

experimental_workflow cluster_structural Structural Purity cluster_enantiomeric Enantiomeric Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity_Assessment Comprehensive Purity Assessment NMR->Purity_Assessment IR IR Spectroscopy IR->Purity_Assessment MS Mass Spectrometry MS->Purity_Assessment HPLC Chiral HPLC NMR_CDA NMR with Chiral Derivatizing Agent HPLC->NMR_CDA Orthogonal Validation HPLC->Purity_Assessment Sample 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine Sample Sample->NMR Sample->IR Sample->MS Sample->HPLC

Caption: Experimental workflow for purity analysis.

logical_relationship Purity Purity of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine Structural Structural Purity Purity->Structural Enantiomeric Enantiomeric Purity Purity->Enantiomeric Techniques_Structural NMR, IR, MS Structural->Techniques_Structural Techniques_Enantiomeric Chiral HPLC, NMR with CDA Enantiomeric->Techniques_Enantiomeric

Caption: Logical relationship between purity types and methods.

Conclusion

The comprehensive purity assessment of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine requires a multi-technique approach. Spectroscopic methods such as NMR, IR, and MS are indispensable for confirming the chemical structure and identifying any process-related impurities.[2] However, for a complete purity profile of this chiral amine, chromatographic techniques, specifically chiral HPLC, are essential to accurately determine the enantiomeric excess. By understanding the strengths and limitations of each method and applying them in a logical, self-validating workflow, researchers and drug development professionals can ensure the quality and consistency of this important chemical entity.

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. (2006, January 17). Retrieved from [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 27). Retrieved from [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Retrieved from [Link]

  • Spectroscopy: A Key Driver in Quality Control Across Industries - Article - Avantes. Retrieved from [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - the University of Bath's research portal. Retrieved from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022, September 8). Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Retrieved from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Retrieved from [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Retrieved from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. (2021, July 15). Retrieved from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Retrieved from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • Infrared Spectroscopy - CDN. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS. (2025, March 26). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). Retrieved from [Link]

  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). - ResearchGate. Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. Retrieved from [Link]

  • 1-(1-phenyl-1h-pyrazol-3-yl)ethan-1-amine - PubChemLite. Retrieved from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Retrieved from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (2022, October 26). Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Retrieved from [Link]

  • Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed. (2009, November 12). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]

Sources

Publish Comparison Guide: Determining Absolute Configuration of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of the absolute configuration (


 vs. 

) of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine is a critical checkpoint in the development of pyrazole-based pharmacophores. As a bioisostere of 1-phenylethylamine, this scaffold appears in type II calcimimetics and kinase inhibitors.

This guide objectively compares the three primary methodologies for stereochemical assignment: NMR Derivatization (Mosher's Method) , Single Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Circular Dichroism (VCD) .

Recommendation:

  • Primary Method: Use Mosher's Method for rapid, liquid-phase assignment. It is cost-effective and requires minimal sample (<10 mg).

  • Gold Standard: Use SC-XRD of a heavy-atom derivative (e.g., p-bromobenzamide) if the molecule is solid or crystallizable. This provides unequivocal proof for regulatory filing.

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate experimental protocol based on sample state and available resources.

DecisionMatrix Start Start: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine StateCheck Is the sample a solid crystal? Start->StateCheck XRD_Direct Method A: Direct SC-XRD (Anomalous Dispersion) StateCheck->XRD_Direct Yes (High Quality) DerivCheck Can you derivatize? StateCheck->DerivCheck No (Oil/Amorphous) Mosher Method B: Mosher's Method (NMR) (Best for Oils/Liquids) DerivCheck->Mosher Fast/Routine HeavyAtom Method C: Heavy Atom Derivatization (p-Bromobenzamide) -> XRD DerivCheck->HeavyAtom Regulatory/Definitive VCD Method D: VCD/ECD Spectroscopy (Non-destructive) DerivCheck->VCD Sample Precious/No Rxn

Figure 1: Strategic decision tree for stereochemical assignment.

Detailed Methodologies

Method A: Mosher's Method (NMR Analysis)[1][2]

Principle: Reaction of the chiral amine with enantiomerically pure


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl group causes predictable chemical shift differences (

) in the

H NMR spectrum, allowing assignment based on the spatial arrangement of substituents.

Protocol:

  • Preparation of (R)-MTPA Amide:

    • Dissolve 5 mg of amine in 0.5 mL dry

      
       (or pyridine-
      
      
      
      to scavenge HCl).
    • Add 1.5 eq. of (S)-(+)-MTPA-Cl . (Note: The Cahn-Ingold-Prelog priority changes from acid to chloride; (S)-chloride yields the (R)-amide configuration at the acid center).

    • Stir for 1 hour. Verify conversion by TLC.

  • Preparation of (S)-MTPA Amide:

    • Repeat using (R)-(-)-MTPA-Cl to yield the (S)-amide.

  • Analysis:

    • Acquire

      
      H NMR spectra for both diastereomers.
      
    • Assign signals for protons

      
       (Pyrazole-Phenyl) and 
      
      
      
      (Methyl).
    • Calculate

      
      .[1][2][3][4]
      

Interpretation Model for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine:

  • Sector 1 (

    
    ):  The 1-phenyl-1H-pyrazol-3-yl group (Large).
    
  • Sector 2 (

    
    ):  The Methyl group (Small).
    

If the configuration is (R) at the amine center:

  • In the (R)-MTPA amide, the phenyl group of the acid shields the Methyl group (

    
    ).
    
  • In the (S)-MTPA amide, the phenyl group of the acid shields the Pyrazole group (

    
    ).
    
  • Result:

    
     and 
    
    
    
    .

MosherModel cluster_S_Amide S-MTPA Amide Conformation Center C-N Bond (View from N to C) MTPA_Ph_S MTPA-Phenyl (Shielding Zone) H_Amine_S H (Amine) L1_S Pyrazole (L1) Shielded L2_S Methyl (L2) Deshielded Interpretation If Δδ (δS - δR) < 0 for Pyrazole AND Δδ (δS - δR) > 0 for Methyl THEN Configuration is (R)

Figure 2: Mosher's configurational model. The sign of


 correlates to the spatial position of the substituents relative to the shielding cone of the MTPA phenyl group.
Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Principle: Direct determination of atomic positions. Since the target molecule contains only light atoms (C, H, N), anomalous dispersion using standard Mo-K


 radiation is insufficient for reliable absolute configuration (Flack parameter will have high error).

Protocol (Heavy Atom Derivatization):

  • Derivatization: React 10 mg of the amine with p-bromobenzoyl chloride in DCM with

    
    .
    
    • Why? Bromine provides strong anomalous scattering (

      
      ) for Mo or Cu radiation.
      
  • Crystallization: Dissolve the crude amide in minimal hot ethanol/ethyl acetate. Allow slow evaporation or vapor diffusion with pentane.

  • Data Collection: Collect dataset to high redundancy.

  • Refinement: Refine the Flack parameter (

    
    ).
    
    • 
       (with small esd, e.g., < 0.04): Correct absolute structure.
      
    • 
      : Inverted structure (the enantiomer is the opposite of the model).
      

Comparative Data Summary

FeatureMosher's Method (NMR)X-Ray Crystallography (Deriv.)VCD Spectroscopy
Sample State Liquid or Solid (dissolved)Single Crystal RequiredLiquid or Solution
Amount Required ~5-10 mg~10-20 mg~20-50 mg
Time to Result 24 Hours3-7 Days (Crystal growth)24-48 Hours
Reliability High (if conformation is rigid)Absolute (Gold Standard) High (requires DFT calc)
Cost Low (Reagents + NMR time)High (Instrument/Service)Medium (Instrument/Software)
Key Risk Conformational ambiguityFailure to crystallizePoor match with DFT

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][4][5] Chemical Reviews, 104(1), 17-118. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538.[6] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine presents unique opportunities in drug development and research. However, its novelty also necessitates a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Known Risks

Based on data from similar compounds, researchers should assume that 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine may be:

  • Harmful if swallowed [1][2][3][4][5].

  • A cause of skin irritation [2][3][4][5][6].

  • A cause of serious eye irritation [1][2][3][4][5][6].

  • A potential cause of respiratory irritation [2][4][5].

Therefore, it is imperative to handle this compound with the utmost care, employing a comprehensive suite of personal protective equipment and adhering to stringent handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling any chemical, and it is especially important for novel compounds with an incomplete hazard profile. The following table outlines the recommended PPE for various laboratory operations involving 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[7][8].Nitrile or neoprene gloves[7][8].Lab coat or chemical-resistant apron[9].Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised[10].
Solution Preparation and Transfers Chemical splash goggles or a full-face shield[7][8].Nitrile or neoprene gloves with extended cuffs[7][8].Chemical-resistant lab coat or coveralls[7].All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure[11].
Spill Cleanup Full-face shield and chemical splash goggles[7].Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)[7].Chemical-resistant suit or coveralls[7].A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation[7].

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face during higher-risk procedures[7][8].

  • Hand Protection: Amines can be absorbed through the skin. Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier. Regular inspection of gloves for any signs of degradation or puncture is crucial[7][8].

  • Body Protection: A lab coat is the minimum requirement to protect against incidental contact. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or suit is recommended to prevent skin exposure[9].

  • Respiratory Protection: The potential for respiratory irritation from airborne particles or vapors makes working in a well-ventilated area, preferably a chemical fume hood, essential. If a hood is unavailable, a respirator is a mandatory safeguard[10][11].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the well-being of all laboratory personnel.

Preparation and Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific handling area gather_ppe Gather all necessary PPE review_sds Review SDS of similar compounds prep_spill_kit Prepare spill kit don_ppe Don appropriate PPE work_in_hood Work in a chemical fume hood weigh_handle Weigh and handle with care label_containers Clearly label all containers decontaminate Decontaminate work surfaces doff_ppe Properly doff and dispose of PPE wash_hands Wash hands thoroughly

Caption: Workflow for the safe handling of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

Step-by-Step Protocol:

  • Designated Area: Before beginning any work, designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood[11]. Ensure an eyewash station and safety shower are readily accessible[2].

  • Information Review: Thoroughly review the available safety information for similar pyrazole and amine compounds to be aware of potential hazards[2][3][8][10][12].

  • PPE Adherence: Don the appropriate personal protective equipment as outlined in the table above before handling the compound[13].

  • Careful Handling: When weighing or transferring the solid, use techniques that minimize dust generation. For solutions, use a pipette or other controlled methods to avoid splashes[8].

  • Labeling: All containers holding the compound, whether in pure form or in solution, must be clearly and accurately labeled with the chemical name and any known hazard warnings[14].

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[8][9].

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. All waste containing 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine must be treated as hazardous waste[5][14].

Waste Segregation and Disposal Workflow

cluster_waste Waste Segregation & Disposal solid_waste Solid Waste (Unused compound, contaminated consumables) waste_container Designated, labeled hazardous waste container solid_waste->waste_container liquid_waste Liquid Waste (Solutions, rinsates) liquid_waste->waste_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) waste_container->ehs_pickup

Caption: Waste disposal workflow for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect unused or expired 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container[5][14].

    • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and rinsates, in a separate, compatible, and labeled hazardous liquid waste container[5][15]. Do not dispose of this chemical down the drain [5][8].

  • Container Management:

    • Use only approved, chemically resistant containers for waste collection[15].

    • Ensure waste containers are kept closed when not in use[15].

    • Label all waste containers with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department[14].

  • Storage and Disposal:

    • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials[14][15].

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[5][14].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][6][8][12][16][17].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[2][3][6][8][12].

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2][3].

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete[8][11].

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

References

  • What are the Health and Safety Guidelines for Using Amines? (Source: Google Cloud)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide (Source: Google Cloud)
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe (Source: VelSafe)
  • Pyrazole - Safety Data Sheet - ChemicalBook (Source: ChemicalBook)
  • Monoethanolamine (MEA) Safety & Handling Guide -TeamChem (Source: TeamChem)
  • Personal Protective Equipment: Chemical Handling - Good Day's Work (Source: Good Day's Work)
  • 3 - Safety D
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem (Source: Benchchem)
  • Safety Data Sheet (Source: KISHIDA CHEMICAL CO., LTD.)
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • safety d
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Source: Thermo Fisher Scientific)
  • 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem (Source: PubChem)
  • Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals - Benchchem (Source: Benchchem)
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • Hazardous Waste - EHSO Manual 2025-2026 (Source: EHSO)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.